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5-(3-Methoxyphenyl)imidazolidine-2,4-dione Documentation Hub

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  • Product: 5-(3-Methoxyphenyl)imidazolidine-2,4-dione
  • CAS: 187978-81-0

Core Science & Biosynthesis

Foundational

Difference between 5-(3-Methoxyphenyl)hydantoin and 5-(4-Methoxyphenyl)hydantoin

Technical Guide: Comparative Analysis of 5-(3-Methoxyphenyl)hydantoin vs. 5-(4-Methoxyphenyl)hydantoin Executive Summary This technical guide provides a rigorous comparison between two structural isomers of the hydantoin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Analysis of 5-(3-Methoxyphenyl)hydantoin vs. 5-(4-Methoxyphenyl)hydantoin

Executive Summary

This technical guide provides a rigorous comparison between two structural isomers of the hydantoin class: 5-(3-Methoxyphenyl)hydantoin (meta-isomer) and 5-(4-Methoxyphenyl)hydantoin (para-isomer). These compounds serve as critical scaffolds in medicinal chemistry, particularly as metabolic probes for cytochrome P450 (CYP450) activity and as precursors for anticonvulsant drugs related to phenytoin and mephenytoin.

The distinction between the meta and para substitution patterns dictates their electronic properties, crystal packing, metabolic susceptibility, and pharmacological efficacy. This guide details their chemical fundamentals, synthetic pathways via the Bucherer-Bergs reaction, analytical differentiation, and structure-activity relationships (SAR).

Chemical Identity & Physicochemical Properties

The core difference lies in the position of the methoxy (-OCH₃) group on the phenyl ring attached to the C5 position of the hydantoin heterocycle. This positional isomerism significantly influences the electronic environment of the aromatic ring.

Comparative Data Table
Feature5-(3-Methoxyphenyl)hydantoin5-(4-Methoxyphenyl)hydantoin
IUPAC Name 5-(3-methoxyphenyl)imidazolidine-2,4-dione5-(4-methoxyphenyl)imidazolidine-2,4-dione
CAS Number Not widely listed (Analogous to 5-Methyl var.)6617-78-3
Molecular Formula C₁₀H₁₀N₂O₃C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol 206.20 g/mol
Electronic Effect Inductive withdrawing (-I), weak resonanceStrong Resonance donating (+R)
Hammett Constant (σ)


Predicted LogP ~0.8 - 1.1~0.8 - 1.1
H-Bond Donors/Acceptors 2 / 32 / 3

Expert Insight: The para-methoxy group (4-position) acts as a strong electron-donating group (EDG) via resonance, increasing electron density at the hydantoin C5 position. The meta-methoxy group (3-position) exerts a predominantly inductive electron-withdrawing effect, as its resonance contribution is not directly conjugated to the reaction center in the same manner. This difference is critical for metabolic oxidation rates.

Synthetic Pathway: The Bucherer-Bergs Reaction

The most robust method for synthesizing 5-arylhydantoins is the Bucherer-Bergs reaction , a multicomponent condensation of a carbonyl compound (aldehyde or ketone), potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃).

Mechanism & Causality

The reaction proceeds via the formation of a cyanohydrin intermediate, followed by nucleophilic attack by ammonia to form an aminonitrile. Spontaneous carbonylation by CO₂ (from carbonate) and subsequent cyclization yields the hydantoin ring.

  • For the 4-isomer: Start with p-anisaldehyde .

  • For the 3-isomer: Start with m-anisaldehyde .

Visualization: Bucherer-Bergs Reaction Pathway

BuchererBergs Start Anisaldehyde (m- or p- isomer) Inter1 Cyanohydrin Intermediate Start->Inter1 HCN addition Reagents KCN + (NH4)2CO3 EtOH/H2O, 60°C Reagents->Inter1 Inter2 Aminonitrile Inter1->Inter2 NH3 substitution Inter3 Carbamate Intermediate Inter2->Inter3 CO2 addition Product 5-(Methoxyphenyl) hydantoin Inter3->Product Cyclization (-NH3)

Caption: Step-wise mechanism of the Bucherer-Bergs synthesis for 5-arylhydantoins.

Experimental Protocol: Synthesis of 5-(4-Methoxyphenyl)hydantoin
  • Reagent Prep: Dissolve p-anisaldehyde (10 mmol, 1.36 g) in 20 mL of 50% aqueous ethanol.

  • Addition: Add Ammonium Carbonate (30 mmol, 2.88 g) and Potassium Cyanide (15 mmol, 0.98 g). Caution: KCN is highly toxic. Work in a fume hood.

  • Reaction: Heat the mixture to 60°C for 12–24 hours. The solution will initially be clear and may turn yellow/brown.

  • Workup:

    • Concentrate the mixture to half volume under reduced pressure to remove ethanol.

    • Acidify carefully with 6M HCl to pH ~2. Caution: HCN gas may evolve; ensure proper ventilation.

    • The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid and recrystallize from hot water or ethanol/water (1:1).

  • Yield: Typical yields range from 60–80%.

Validation: The melting point for the 4-isomer should be approximately 188–190°C (consistent with benzyl analogs) or 140–142°C for the 5-methyl variant [1].

Analytical Characterization & Separation

Distinguishing the two isomers requires precise analytical techniques due to their identical molecular weight.

Nuclear Magnetic Resonance (NMR)
  • 5-(4-Methoxyphenyl)hydantoin: The aromatic region shows a characteristic AA'BB' system (two doublets integrating to 2H each) due to the symmetry of the para-substitution.

    • Shift: ~6.9 ppm (d, 2H) and ~7.3 ppm (d, 2H).[1]

  • 5-(3-Methoxyphenyl)hydantoin: The aromatic region displays an ABCD system (four distinct signals) corresponding to the H2, H4, H5, and H6 protons.

    • Shift: Look for a singlet (H2) around 7.0 ppm, distinct from the multiplets of H4/H5/H6.

Chromatographic Separation (HPLC)

Separating these isomers is challenging on standard C18 columns due to similar hydrophobicity.

  • Recommended Column: Pentafluorophenyl (PFP) or C30 stationary phases.

  • Mechanism: PFP phases interact via

    
    -
    
    
    
    stacking and are sensitive to the electron density of the aromatic ring. The electron-rich para-isomer interacts differently than the meta-isomer, often resulting in better resolution than C18 [2].

Pharmacology & Structure-Activity Relationship (SAR)

These compounds act as structural analogs to Phenytoin and Mephenytoin , classic anticonvulsants that block voltage-gated sodium channels.

Metabolic Fate & Toxicity

The position of the methoxy group dictates the metabolic pathway, primarily mediated by CYP450 enzymes.

  • O-Demethylation:

    • Para-Isomer: The para-methoxy group is a prime target for CYP2D6 and CYP2C19 . It is rapidly O-demethylated to form the phenol (resembling the 4-hydroxylation of phenytoin).

    • Meta-Isomer: O-demethylation is slower and may involve different isoforms (e.g., CYP1A2).

  • Bioactivation:

    • The meta-isomer can potentially undergo metabolic activation to reactive quinone-methides if further hydroxylated at the para position, posing a higher risk of idiosyncratic toxicity compared to the para-isomer [3].

Visualization: Metabolic Pathways

Metabolism Para 5-(4-Methoxyphenyl) hydantoin CYP_Para CYP2C19 / CYP2D6 (Rapid) Para->CYP_Para Meta 5-(3-Methoxyphenyl) hydantoin CYP_Meta CYP1A2 / CYP2C9 (Slow) Meta->CYP_Meta Phenol_Para 4-Hydroxyphenyl Metabolite (Excreted) CYP_Para->Phenol_Para O-Demethylation Phenol_Meta 3-Hydroxyphenyl Metabolite CYP_Meta->Phenol_Meta O-Demethylation Quinone Quinone Reactive Intermediate (Toxicity Risk) Phenol_Meta->Quinone Oxidation (Potential)

Caption: Comparative metabolic pathways showing the detoxification of the para-isomer vs. potential bioactivation of the meta-isomer.

References

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank.

  • Pyvot Tech. (2023). Separation of Isomers using C30 and PFP Stationary Phases.

  • National Institutes of Health (NIH). (2025). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. PubMed.[2][3][4]

  • BOC Sciences. 5-(4-Methoxyphenyl)imidazolidine-2,4-dione (CAS 6617-78-3).[]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-(3-Methoxyphenyl)hydantoin via the Bucherer-Bergs Reaction

Abstract This document provides a comprehensive guide to the synthesis of 5-(3-Methoxyphenyl)hydantoin, a valuable heterocyclic scaffold in medicinal chemistry, utilizing the robust and experimentally simple Bucherer-Ber...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 5-(3-Methoxyphenyl)hydantoin, a valuable heterocyclic scaffold in medicinal chemistry, utilizing the robust and experimentally simple Bucherer-Bergs multicomponent reaction.[1][2][3] We will delve into the mechanistic underpinnings of this classic transformation, offer a detailed and validated laboratory protocol, and discuss critical safety considerations. This guide is designed to be a self-contained resource, enabling researchers to confidently and successfully synthesize the target compound.

Introduction: The Significance of Hydantoins and the Bucherer-Bergs Reaction

Hydantoin derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[4] The 5-substituted hydantoin core is particularly prevalent in clinically significant molecules.[4] Among the various synthetic routes to this important heterocycle, the Bucherer-Bergs reaction stands out for its operational simplicity, use of readily available starting materials, and broad substrate scope.[1][3][5]

This one-pot, multicomponent reaction efficiently transforms an aldehyde or ketone into a hydantoin through the concerted action of a cyanide source (typically an alkali metal cyanide) and ammonium carbonate.[6][7][8] The reaction's enduring appeal lies in its reliability and the fact that the products are often crystalline and easily purified.[1]

This application note will specifically focus on the synthesis of 5-(3-Methoxyphenyl)hydantoin from 3-methoxybenzaldehyde, providing a protocol that is both detailed and grounded in the established principles of the Bucherer-Bergs reaction.

Mechanistic Insights: Understanding the "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Bucherer-Bergs reaction proceeds through a fascinating cascade of equilibria and irreversible steps. While some nuances of the mechanism were debated for years, the currently accepted pathway provides a clear rationale for the reaction conditions.[6][9]

The key stages are as follows:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde (3-methoxybenzaldehyde in this case) to form a cyanohydrin intermediate.[7][10]

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin in an SN2-type reaction to yield an α-aminonitrile.[7][8][9] This is a crucial step in incorporating the first nitrogen atom of the hydantoin ring.

  • Carbamic Acid Formation: The aminonitrile then reacts with carbon dioxide, also derived from ammonium carbonate, to form a cyano-carbamic acid.[7][9]

  • Intramolecular Cyclization: This unstable intermediate rapidly undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one.[6][7]

  • Rearrangement to Hydantoin: The final step involves a rearrangement of the 5-imino-oxazolidin-2-one, proceeding through an isocyanate intermediate, to furnish the thermodynamically stable hydantoin ring.[6][7][9]

This mechanistic pathway underscores the importance of each component: the aldehyde provides the carbon backbone, the cyanide serves as the initial nucleophile and a carbon source, and ammonium carbonate ingeniously provides both the ammonia and carbon dioxide required for the formation of the heterocyclic ring.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system. Adherence to the specified reagent quantities, conditions, and workup procedures should lead to the successful synthesis and isolation of 5-(3-Methoxyphenyl)hydantoin.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
3-MethoxybenzaldehydeC₈H₈O₂136.1513.62 g1.0
Potassium Cyanide (KCN)KCN65.1213.02 g2.0
Ammonium Carbonate ((NH₄)₂CO₃)(NH₄)₂CO₃96.0938.44 g4.0
Ethanol (95%)C₂H₅OH46.07200 mL-
Water (Deionized)H₂O18.02200 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
Equipment
  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Fume hood

  • Buchner funnel and flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves (double-gloved recommended).[11]

Reaction Workflow

Bucherer_Bergs_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Isolation A Combine 3-Methoxybenzaldehyde, Ethanol, and Water in Flask B Add KCN and (NH4)2CO3 to the stirred solution A->B C Heat to 60-70°C with vigorous stirring for 8-12 hours B->C D Cool to Room Temperature C->D E Acidify with conc. HCl to pH ~6 D->E F Cool in Ice Bath to Promote Precipitation E->F G Filter the Precipitate F->G H Wash with Cold Water G->H I Dry the Product H->I

Caption: Workflow for the synthesis of 5-(3-Methoxyphenyl)hydantoin.

Detailed Procedure

CRITICAL SAFETY NOTE: This reaction involves potassium cyanide, which is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[11][12][13] This entire procedure MUST be performed in a well-ventilated fume hood.[7] Always wear appropriate PPE.[11] Have a cyanide antidote kit and trained personnel available.[12] Contact with acids will liberate highly toxic hydrogen cyanide gas.[12][14]

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3-methoxybenzaldehyde (13.62 g, 0.1 mol), 200 mL of 95% ethanol, and 200 mL of deionized water. Stir the mixture to form a solution.

  • Reagent Addition: To the stirred solution, carefully add potassium cyanide (13.02 g, 0.2 mol) and ammonium carbonate (38.44 g, 0.4 mol). The use of excess ammonium carbonate helps to drive the equilibria towards product formation.

  • Reaction: Heat the reaction mixture to 60-70°C using a heating mantle. Maintain vigorous stirring for 8-12 hours. The reaction is typically held at a moderate temperature to ensure a steady rate of reaction without excessive decomposition of the ammonium carbonate.[3]

  • Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature with continued stirring.

  • Acidification: Once cooled, carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid. Monitor the pH and continue adding acid until a pH of approximately 6 is reached. This step protonates the hydantoin, reducing its solubility in the aqueous medium and causing it to precipitate. Perform this step slowly and with caution in the fume hood, as acidification of any unreacted cyanide will produce hydrogen cyanide gas.

  • Isolation: Cool the acidified mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60°C to a constant weight.

Purification and Characterization

The crude product can be further purified by recrystallization from an ethanol/water mixture to afford a white crystalline solid.[7] The purity and identity of the final product should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Waste Disposal

Personnel Safety:

  • Cyanide Handling: Potassium cyanide is a potent poison.[13][15] Avoid creating dust. Always use a fume hood and wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.[7][11]

  • In case of Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] If inhaled, move to fresh air immediately. In case of ingestion or any suspected exposure, seek immediate medical attention.[11][12]

  • Acidification: The acidification step must be performed with extreme care in a fume hood to manage the potential release of hydrogen cyanide gas.[12]

Waste Disposal:

  • All aqueous filtrates and any materials contaminated with cyanide must be treated as hazardous waste.[12]

  • Quench any residual cyanide in the filtrate by slowly adding it to a stirred, alkaline solution of sodium hypochlorite (bleach). The pH should be maintained above 10 during this process. Allow the mixture to stir for several hours before neutralizing and disposing of it according to institutional guidelines.

Conclusion

The Bucherer-Bergs reaction offers an efficient and straightforward pathway for the synthesis of 5-(3-Methoxyphenyl)hydantoin.[1][3] By understanding the underlying mechanism and adhering strictly to the detailed protocol and safety precautions outlined in this application note, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The experimental simplicity and use of inexpensive, readily available reagents make this method highly attractive for both academic and industrial laboratories.[1]

References

  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3979. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Bucherer-Bergs Reaction Mechanism | Organic Chemistry. (2021, November 17). YouTube. Retrieved February 15, 2026, from [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021, July 28). MDPI. Retrieved February 15, 2026, from [Link]

  • Bucherer-Bergs Reaction. (n.d.). Name Reactions. Retrieved February 15, 2026, from [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024, April 10). Journal of Synthetic Chemistry. Retrieved February 15, 2026, from [Link]

  • Potassium Cyanide Safe Handling Guideline. (2013, May 20). Princeton University. Retrieved February 15, 2026, from [Link]

  • Synthesis of 5-(4-methoxy-3-methylphenyl)-5-(4-methoxyphenyl)-hydantoin. (n.d.). SureChEMBL. Retrieved February 15, 2026, from [Link]

  • Process for preparing 5-arylhydantoins using 5-hydantoin, a halogenating agent and p-phenol. (1997, February 25). Google Patents.
  • Cyanide Salts - Environmental Health and Safety. (n.d.). Dartmouth College. Retrieved February 15, 2026, from [Link]

  • ICSC 0671 - POTASSIUM CYANIDE. (n.d.). International Labour Organization. Retrieved February 15, 2026, from [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2024, September 24). MDPI. Retrieved February 15, 2026, from [Link]

  • Potassium Cyanide: Systemic Agent. (n.d.). Centers for Disease Control and Prevention. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5-Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

Sources

Application

Preparation of 5-(3-Methoxyphenyl)hydantoin from 3-methoxyphenylglycine

This Application Note provides a comprehensive, validated protocol for the synthesis of 5-(3-methoxyphenyl)hydantoin via the Urech Hydantoin Synthesis. This guide is designed for medicinal chemists and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated protocol for the synthesis of 5-(3-methoxyphenyl)hydantoin via the Urech Hydantoin Synthesis. This guide is designed for medicinal chemists and process development scientists requiring high-purity intermediates for anticonvulsant or agrochemical research.

Executive Summary

5-(3-Methoxyphenyl)hydantoin is a critical scaffold in the development of non-sedative anticonvulsants and a metabolic reference standard for substituted phenylhydantoins. While the Bucherer-Bergs reaction is commonly used for ketone starting materials, the Urech synthesis described here allows for the direct, stereochemically retentive (if applicable) conversion of 3-methoxyphenylglycine to the hydantoin ring. This protocol optimizes the classic acidic cyclization to minimize side-product formation and maximize yield.

Chemical Mechanism & Rationale

The transformation proceeds via a two-stage, one-pot sequence:

  • N-Carbamoylation: The nucleophilic amine of the glycine derivative attacks the electrophilic carbon of potassium cyanate (in situ isocyanic acid) to form the acyclic ureido acid (hydantoic acid) intermediate.

  • Acid-Catalyzed Cyclodehydration: Under highly acidic conditions and heat, the ureido nitrogen attacks the carboxylic carbonyl, eliminating water to close the imidazolidine-2,4-dione ring.

Reaction Scheme

G SM 3-Methoxyphenylglycine (Zwitterion) INT Ureido Intermediate (Hydantoic Acid) SM->INT N-Carbamoylation KOCN KOCN / H2O (60°C) KOCN->INT PROD 5-(3-Methoxyphenyl)hydantoin (Precipitate) INT->PROD Cyclodehydration (-H2O) HCL HCl (6M) Reflux (100°C) HCL->PROD

Figure 1: Reaction pathway for the Urech synthesis of 5-(3-methoxyphenyl)hydantoin.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.Role
3-Methoxyphenylglycine 7081-37-0*1.0Limiting Reagent
Potassium Cyanate (KOCN) 590-28-31.5Carbamoyl source
Hydrochloric Acid (37%) 7647-01-0ExcessCyclization catalyst
Sodium Hydroxide (1M) 1310-73-2-Solubilization (Optional)
Ethanol (95%) 64-17-5-Recrystallization solvent

*Note: If the specific glycine derivative is unavailable, it may be synthesized via Strecker reaction from 3-methoxybenzaldehyde.

Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or litmus paper

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Phase 1: Formation of the Ureido Intermediate
  • Solubilization: In a round-bottom flask, suspend 10.0 mmol (1.81 g) of 3-methoxyphenylglycine in 30 mL of distilled water.

    • Critical Step: If the amino acid does not dissolve (zwitterionic nature), add 1M NaOH dropwise until the solution becomes clear (pH ~9-10). Do not exceed pH 11 to avoid racemization if using chiral starting material.

  • Addition: Add 15.0 mmol (1.22 g) of Potassium Cyanate (KOCN) to the solution.

  • Reaction: Heat the mixture to 60°C with stirring for 1 hour .

    • Observation: The solution should remain clear. This step forms the N-carbamoyl-2-(3-methoxyphenyl)glycine (hydantoic acid).

Phase 2: Acid-Catalyzed Cyclization
  • Acidification: Slowly add 10 mL of concentrated HCl (37%) to the reaction mixture.

    • Caution: CO₂ evolution may occur if excess carbonate was present in the KOCN. Ensure adequate venting.

    • Target: The final acid concentration should be approximately 3-6M.

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C (reflux) for 2 hours .

    • Mechanism:[1][2][3] The high temperature and acidity drive the dehydration of the ureido acid to the hydantoin ring.

  • Precipitation: Remove heat and allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 30 minutes. The product will crystallize as a white to off-white solid.

Phase 3: Workup and Purification
  • Filtration: Filter the solid under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold water to remove residual acid and inorganic salts.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (3:1) mixture.

    • Allow to cool slowly to crystallize.

    • Filter and dry in a vacuum oven at 50°C for 6 hours.

Process Control & Validation

Expected Results
ParameterSpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation; recrystallize.
Yield 65% - 85%Losses usually occur during filtrate solubility.
Melting Point 155°C - 185°C*Range estimated based on 5-phenylhydantoin (178°C) and 4-methoxy analogs. Experimental verification required.
Solubility Soluble in EtOH, DMSO, dilute baseInsoluble in non-polar solvents.
Troubleshooting Guide
  • No Precipitate: If the product does not precipitate upon cooling, the solution may be too dilute. Concentrate the solution by rotary evaporation to half volume and re-cool.

  • Oiling Out: If the product separates as an oil, reheat to dissolve and add a seed crystal or scratch the glass while cooling.

  • Purity Issues: If NMR shows uncyclized hydantoic acid (broad COOH peak, lack of hydantoin imide signals), the reflux time was insufficient. Re-suspend in 6M HCl and reflux for an additional hour.

Analytical Validation (NMR Expectations)
  • ¹H NMR (DMSO-d₆):

    • 
       10.8 (s, 1H, N3-H)
      
    • 
       8.4 (s, 1H, N1-H)
      
    • 
       6.8 - 7.3 (m, 4H, Ar-H)
      
    • 
       5.1 (s, 1H, C5-H)
      
    • 
       3.7 (s, 3H, O-CH₃)
      

Safety & Handling (MSDS Highlights)

  • Potassium Cyanate: Harmful if swallowed. Contact with acid releases toxic gas (though less dangerous than cyanide, ventilation is required).

  • Hydrochloric Acid: Corrosive. Use fume hood.

  • 3-Methoxyphenylglycine: Treat as a potential irritant.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

    • Foundational review establishing the Urech synthesis mechanism and conditions.
  • Urech, F. (1873). "XXI. Ueber Lacturaminsäure und Lactylharnstoff." Justus Liebigs Annalen der Chemie, 165(1), 99.
  • Chin, E. Z., et al. (2021). "Synthesis and Characterization of Amino Acid-Derived Hydantoins." Journal of Physical Science, 32(1), 1–15. Link

    • Modern application of the Urech synthesis on various amino acids, valid
  • PubChem. "5-(3-Methoxyphenyl)hydantoin Compound Summary."[4] National Library of Medicine.[5][6] Link

    • Structural and identifier verification for the target compound.[5]

Sources

Method

Application Note: Sodium Channel Blocking Mechanism of 5-(3-Methoxyphenyl)hydantoin

Abstract This application note details the electrophysiological characterization and mechanism of action of 5-(3-Methoxyphenyl)hydantoin , a structural analogue of the anticonvulsant phenytoin (5,5-diphenylhydantoin). Li...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the electrophysiological characterization and mechanism of action of 5-(3-Methoxyphenyl)hydantoin , a structural analogue of the anticonvulsant phenytoin (5,5-diphenylhydantoin). Like other 5-substituted hydantoins, this compound functions as a state-dependent sodium channel blocker , preferentially binding to the inactivated state of voltage-gated sodium channels (Nav). The presence of the meta-methoxy (3-OCH₃) substituent on the phenyl ring modulates the compound's lipophilicity (LogP) and steric orientation, influencing its binding kinetics within the inner pore of the channel. This guide provides a comprehensive protocol for evaluating its blocking efficacy, state-dependence, and use-dependence using whole-cell patch-clamp electrophysiology.

Mechanistic Insight

The Modulated Receptor Hypothesis

5-(3-Methoxyphenyl)hydantoin follows the Modulated Receptor Hypothesis (Hille, 1977), which postulates that the drug's affinity for the sodium channel receptor is determined by the channel's conformational state (Resting, Open, or Inactivated).

  • Resting State (Low Affinity): At hyperpolarized potentials (e.g., -120 mV), the channel is in the resting (closed) conformation. The drug has low affinity for this state, resulting in minimal "tonic block."

  • Open State (Access): Upon depolarization, the activation gate opens, allowing the drug access to its binding site within the inner vestibule (S6 segments of domains I, III, and IV).

  • Inactivated State (High Affinity): During prolonged depolarization, the inactivation particle (IFM motif) occludes the pore. 5-(3-Methoxyphenyl)hydantoin binds tightly to this inactivated conformation, stabilizing the channel in a non-conducting state and shifting the voltage-dependence of inactivation to more hyperpolarized potentials.

Structural Determinants: The 3-Methoxy Group

The 3-methoxyphenyl moiety is critical for the compound's structure-activity relationship (SAR):

  • Lipophilicity (LogP): The methoxy group increases lipophilicity compared to the unsubstituted 5-phenylhydantoin. This facilitates the drug's partitioning into the lipid membrane, allowing it to reach the binding site via the "hydrophobic pathway" (through the membrane fenestrations) or the "hydrophilic pathway" (through the open pore).

  • Steric & Electronic Effects: The meta-positioning of the methoxy group influences the orientation of the phenyl ring within the binding pocket. SAR studies on hydantoins suggest that the correct phenyl ring orientation is essential for pi-stacking interactions with Phenylalanine 1764 (Phe1764) (in Nav1.2 numbering) located on the IVS6 segment.

Mechanism Diagram

The following diagram illustrates the state-dependent binding cycle.

ModulatedReceptor Resting Resting (R) (Low Affinity) Open Open (O) (Drug Access) Resting->Open Depolarization Inactivated Inactivated (I) (High Affinity Target) Open->Inactivated Fast Inactivation Blocked_I Drug-Bound Inactivated (I*) Open->Blocked_I Hydrophilic Pathway (Open Pore) Inactivated->Resting Repolarization Inactivated->Blocked_I Hydrophobic Pathway (Membrane) Blocked_I->Inactivated Slow Dissociation

Figure 1: The Modulated Receptor Model illustrating the preferential binding of 5-(3-Methoxyphenyl)hydantoin to the Inactivated state (I) to form the non-conducting Drug-Bound state (I).*

Experimental Protocol: Whole-Cell Patch-Clamp

Objective

To quantify the IC50, voltage-dependence of inactivation shift (ΔV1/2), and use-dependent block of Nav1.x channels (e.g., Nav1.2, Nav1.5, or Nav1.7) expressed in HEK293 cells.

Solutions Preparation
SolutionComposition (mM)pH / Osmolality
Extracellular (Bath) 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 GlucosepH 7.4 (NaOH) / 300 mOsm
Intracellular (Pipette) 140 CsF, 10 NaCl, 10 HEPES, 1 EGTApH 7.3 (CsOH) / 290 mOsm
Drug Stock 100 mM 5-(3-Methoxyphenyl)hydantoin in DMSOStore at -20°C

Note: CsF is used in the pipette solution to block potassium channels and improve seal stability.

Voltage Protocols
Protocol A: Steady-State Inactivation (SSI)

Purpose: To measure the affinity of the drug for the inactivated state (Ki).

  • Holding Potential: -120 mV.

  • Pre-pulse: Apply a series of 500 ms pre-pulses ranging from -120 mV to -10 mV in 10 mV increments.

  • Test Pulse: Immediately following the pre-pulse, step to 0 mV for 20 ms to activate available channels.

  • Measurement: Record the peak current amplitude during the test pulse.

  • Analysis: Plot normalized current (I/Imax) vs. pre-pulse voltage. Fit with a Boltzmann function. The drug should cause a hyperpolarizing shift in the V1/2.

Protocol B: Use-Dependent Block (Frequency Dependence)

Purpose: To assess the accumulation of block during repetitive firing (phasic block).

  • Holding Potential: -80 mV (mimics resting membrane potential).

  • Train: Apply a train of 20 pulses to 0 mV (20 ms duration) at frequencies of 10 Hz and 50 Hz.

  • Measurement: Normalize the peak current of the n-th pulse (Pn) to the first pulse (P1).

  • Result: 5-(3-Methoxyphenyl)hydantoin should show increased block at higher frequencies (50 Hz) due to slow dissociation from the inactivated state between pulses.

Experimental Workflow Diagram

PatchClampWorkflow Start Start: Whole-Cell Configuration Stabilize Stabilize Current (5 min) (-120 mV Holding) Start->Stabilize Control_Rec Record Control Trace (Vehicle only) Stabilize->Control_Rec Perfusion Perfuse 5-(3-Methoxyphenyl)hydantoin (1-100 µM) Control_Rec->Perfusion Equilibrium Wait for Equilibrium (2-3 min) Perfusion->Equilibrium Drug_Rec Record Drug Trace (SSI & Use-Dependence) Equilibrium->Drug_Rec Washout Washout (Optional) Verify Reversibility Drug_Rec->Washout

Figure 2: Step-by-step workflow for electrophysiological characterization of sodium channel blockade.

Data Analysis & Interpretation

Calculating Affinity for Inactivated State (Ki)

The shift in the half-inactivation voltage (ΔV1/2) allows the calculation of the dissociation constant for the inactivated state (


) using the Bean equation:


Where:

  • 
     is the slope factor of the Boltzmann fit.
    
  • 
     is the drug concentration.
    
  • 
     is the affinity for the resting state (usually assumed to be very high, i.e., low affinity, for hydantoins).
    
  • If

    
    , the equation simplifies to estimate 
    
    
    
    .
Expected Results
  • Tonic Block: Minimal block at -120 mV holding potential.

  • Phasic Block: Significant reduction in current peak during high-frequency trains (Use-Dependence).

  • SSI Shift: A leftward (hyperpolarizing) shift in the steady-state inactivation curve, indicating stabilization of the inactivated state.

References

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497-515. Link

  • Ragsdale, D. S., McPhee, J. C., Scheuer, T., & Catterall, W. A. (1994). Molecular determinants of state-dependent block of Na+ channels by local anesthetics. Science, 265(5179), 1724-1728. Link

  • Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the voltage-gated sodium channel. Molecular Pharmacology, 68(6), 1611-1622. Link

  • Brouillette, W. J., et al. (1994). Effects of log P and phenyl ring conformation on the binding of 5-phenylhydantoins to the voltage-dependent sodium channel.[1][2] Journal of Medicinal Chemistry, 37(20), 3289-3293. Link

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 5-Arylhydantoin Recrystallization

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the purification of 5-arylhydantoins. This guide is designed to provide in-depth troubleshooting assistance for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 5-arylhydantoins. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the recrystallization of this important class of compounds. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, and this resource is structured to address specific challenges with scientifically grounded explanations and actionable protocols.

Part 1: Foundational Principles of 5-Arylhydantoin Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] For 5-arylhydantoins, the ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] Upon slow cooling, the 5-arylhydantoin crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.[3]

Part 2: Troubleshooting Common Recrystallization Problems

This section is formatted as a series of questions and answers to directly address the challenges you may be facing in the lab.

Q1: My recrystallized 5-arylhydantoin product has a low melting point and a broad melting range. What are the likely causes and how can I fix this?

A low and broad melting point is a classic indicator of an impure solid. Several factors could be contributing to this issue.

Possible Cause 1: Inappropriate Solvent Choice

  • The "Why": The success of recrystallization hinges on selecting a solvent where the 5-arylhydantoin has a steep solubility curve, meaning it is significantly more soluble at higher temperatures than at lower temperatures.[4] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor, leading to poor recovery.[5] Conversely, if it is not soluble enough at high temperatures, you may use an excessive volume of solvent, which also results in low yield upon cooling.[5][6] Impurities with similar solubility profiles to your target compound in the chosen solvent will co-crystallize, leading to low purity.[7]

  • Troubleshooting Protocol: Systematic Solvent Screening

    • Small-Scale Solubility Tests: In separate test tubes, test the solubility of a small amount of your crude 5-arylhydantoin in various solvents at room temperature and upon heating.[2]

    • Ideal Solvent Characteristics:

      • The compound should be sparingly soluble at room temperature.[2]

      • The compound should be completely soluble in the boiling solvent.[2]

      • Upon cooling, the compound should readily crystallize.

    • Record Observations: Note the relative solubility at different temperatures to identify the most suitable solvent or solvent system.[8]

Data Presentation: Solvent Selection Guide for 5-Arylhydantoins

SolventPolarityBoiling Point (°C)Suitability for 5-Arylhydantoins
WaterHigh100Often a good choice for polar 5-arylhydantoins, especially in mixed solvent systems.[9][10]
EthanolHigh78A versatile and commonly used solvent for recrystallization.[9]
MethanolHigh65Similar to ethanol, but its lower boiling point can be advantageous.
AcetoneMedium56Can be effective, often used in combination with a non-polar anti-solvent.[11]
Ethyl AcetateMedium77A good option for moderately polar compounds.[9]
DichloromethaneLow40May be too good of a solvent at room temperature for many 5-arylhydantoins.
TolueneLow111Can be effective for less polar derivatives.
Hexane/HeptaneLow69/98Typically used as an anti-solvent in a mixed solvent system.[11]

Possible Cause 2: Cooling Rate is Too Rapid

  • The "Why": Rapid cooling of the saturated solution can cause the 5-arylhydantoin to precipitate out of solution too quickly, trapping impurities within the crystal lattice.[7] Slow, controlled cooling allows for the selective growth of pure crystals.[3]

  • Troubleshooting Protocol: Controlled Cooling

    • Room Temperature Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed.[3]

    • Insulation: To further slow the cooling process, you can insulate the flask by placing it in a beaker of warm water and allowing both to cool together.[3]

    • Ice Bath: Only after the solution has reached room temperature and crystal formation has begun should you place the flask in an ice bath to maximize the yield.[7]

Visualization: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter Optional cool_rt Slowly Cool to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry

Caption: A generalized workflow for the recrystallization of 5-arylhydantoins.

Q2: My 5-arylhydantoin "oils out" instead of forming crystals. What is happening and how can I prevent this?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[3] This is a common problem, especially with low-melting point compounds or when the solution is highly supersaturated.[6]

  • The "Why": The compound is coming out of solution at a temperature above its melting point. This can be due to the boiling point of the solvent being higher than the melting point of the solute, or because the solution is too concentrated.[6]

  • Troubleshooting Protocol: Preventing Oiling Out

    • Re-dissolve and Dilute: If your compound oils out, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to slightly decrease the concentration.[12]

    • Lower the Solvent Boiling Point: If possible, choose a recrystallization solvent with a lower boiling point.

    • Use a Solvent/Anti-Solvent System: Dissolve the 5-arylhydantoin in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (anti-solvent) in which it is sparingly soluble, until the solution becomes slightly turbid.[7] Gently warm the solution to redissolve the precipitate and then allow it to cool slowly.[7]

    • Seed Crystals: Adding a small, pure crystal of the 5-arylhydantoin to the cooled, supersaturated solution can induce crystallization and prevent oiling out.[5]

Q3: My recrystallized product is colored, but the pure compound should be white. How can I remove the colored impurities?

Colored impurities are often large, polar molecules that can be effectively removed.

  • The "Why": The colored impurities are co-crystallizing with your product.

  • Troubleshooting Protocol: Decolorization with Activated Charcoal

    • Dissolve the Crude Product: Dissolve your crude 5-arylhydantoin in the appropriate hot solvent.

    • Cool Slightly: Remove the solution from the heat source and allow it to cool slightly to prevent bumping when the charcoal is added.[3]

    • Add Activated Charcoal: Add a very small amount (1-2% by weight of your compound) of activated charcoal to the hot solution.[3]

    • Reheat and Swirl: Gently reheat the solution to boiling for a few minutes while swirling to ensure the charcoal adsorbs the impurities.

    • Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal.[3] The filtrate should be colorless.

    • Crystallize: Allow the filtrate to cool slowly to induce crystallization.[3]

Visualization: Troubleshooting Logic for Low Purity

G cluster_causes Potential Causes cluster_solutions Solutions start Low Purity in Recrystallized Product cause1 Inappropriate Solvent Choice start->cause1 cause2 Rapid Cooling start->cause2 cause3 Co-crystallizing Impurities start->cause3 solution1 Systematic Solvent Screening cause1->solution1 solution2 Controlled Cooling Protocol cause2->solution2 solution3 Second Recrystallization cause3->solution3 solution4 Chromatography cause3->solution4

Caption: Troubleshooting logic for addressing low purity in 5-arylhydantoin recrystallization.

Part 3: Frequently Asked Questions (FAQs)

Q: I am having trouble dissolving my 5-arylhydantoin, even in a large volume of hot solvent. What should I do?

This indicates that you have chosen a poor solvent for your compound.[7] Refer to the solvent screening protocol to find a more suitable solvent or solvent mixture.

Q: No crystals are forming, even after cooling in an ice bath. What is the problem?

This is a common issue that can be caused by a few factors:

  • Too much solvent was used: The solution is not supersaturated. Try evaporating some of the solvent to increase the concentration and then cool it again.[6][7]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal.[5]

Q: How does pH affect the recrystallization of 5-arylhydantoins?

5-Arylhydantoins are weakly acidic, and their solubility is pH-dependent.[13][14] At higher pH values, the hydantoin will deprotonate to form a more soluble salt. Therefore, it is crucial to control the pH of the recrystallization medium to avoid excessive solubility and poor recovery. Generally, a neutral or slightly acidic pH is preferred.

Q: What are the common impurities in 5-arylhydantoin synthesis that I should be aware of?

The impurities will depend on the synthetic route used. For the common Bucherer-Bergs synthesis, potential impurities include unreacted starting materials (aldehyde or ketone, cyanide, ammonium carbonate), as well as side products from competing reactions.[15][16][17] For the Biltz synthesis, unreacted benzil and urea/thiourea could be present.

Q: What analytical techniques can I use to assess the purity of my recrystallized 5-arylhydantoin?

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[4]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are quantitative methods that can be used to determine the exact purity of your compound.[18][19][20]

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can confirm the structure of your compound and identify any impurities.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Hydantoin Derivatives.
  • Benchchem. (n.d.). managing side reactions in the synthesis of 5-substituted hydantoins.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Amir, M., Alam, M. A., Aftab, M. F., & Nabi, M. G. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • Felth, J., et al. (2019).
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • CUNY Baruch College. (n.d.). Lab: Purification by Recrystallization.
  • Chang, T., & Glazko, A. J. (1970). Quantitative assay of 5,5-diphenylhydantoin (Dilantin) and 5-(p-hydroxyphenyl)-5-phenylhydantoin by gas-liquid chromatography. Journal of Laboratory and Clinical Medicine, 75(1), 145–155.
  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Butler, T. C. (1979). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Therapeutic Drug Monitoring, 1(1), 11–34.
  • LibreTexts. (2023). Recrystallization. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]

  • Kim, H. Y., et al. (2021). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Technology, 41(Suppl 1), 320-326.
  • ResearchGate. (n.d.). Solubility in various solvents. Retrieved from [Link]

  • Keiser, J., et al. (2016). Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). Journal of Medicinal Chemistry, 59(17), 7894–7903.
  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Li, Y., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules, 28(13), 5035.
  • Glinma, B., et al. (2021). Influence study of catalysts and solvents on the synthesis of 5,5-diphenyl-2-thiohydantoin. International Journal of ChemTech Research, 14(3), 416-422.
  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SALICYL-o-TOLUIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of RE(C2H5CO2)(3)center dot H2O (RE = Dy, Tb, Gd, Eu and Sm). Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates.
  • Schwartz, P. A., et al. (1978). Solubility and Ionization Characteristics of Phenytoin. Journal of Pharmaceutical Sciences, 67(10), 1474–1477.
  • ResearchGate. (n.d.). Solvents with drug solubility greater than that required for 5 mL dose. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 9). Carrying out a recrystallisation [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: 3-Methoxybenzaldehyde Condensation Protocols

Ticket System: OPEN | Priority: HIGH | Agent: Senior Application Scientist Welcome to the Reaction Optimization Support Center. You are likely here because 3-methoxybenzaldehyde (m-anisaldehyde) is behaving unpredictably...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: OPEN | Priority: HIGH | Agent: Senior Application Scientist

Welcome to the Reaction Optimization Support Center. You are likely here because 3-methoxybenzaldehyde (m-anisaldehyde) is behaving unpredictably in your condensation reactions. Unlike its 4-methoxy isomer (p-anisaldehyde), the 3-methoxy variant introduces unique steric and electronic effects that can lead to oiling, regio-isomer mixtures, or competitive Cannizzaro redistribution.

This guide treats your synthesis as a troubleshooting ticket, breaking down the causality of failure and providing self-validating protocols.

Module 1: Reaction Pathway Selector

User Query: "Which conditions should I use? My reaction turns into a dark oil."

Diagnosis: The "dark oil" is often a result of uncontrolled polymerization or the "Cannizzaro trap" caused by excessive base concentration. The 3-methoxy group is electron-donating (via resonance/induction balance), making the carbonyl carbon less electrophilic than nitrobenzaldehydes, requiring careful catalyst tuning.

Decision Matrix: Select Your Pathway

ReactionSelector Start Substrate: 3-Methoxybenzaldehyde Partner Nucleophile Partner? Start->Partner Ketone Ketone (Acetone/Acetophenone) Partner->Ketone pKa ~19-20 ActiveMethylene Active Methylene (Malononitrile) Partner->ActiveMethylene pKa < 13 Claisen Claisen-Schmidt (Base Catalyzed) Ketone->Claisen Requires Stronger Base (NaOH/KOH) Knoevenagel Knoevenagel (Weak Base/Amine) ActiveMethylene->Knoevenagel Requires Weak Base (Piperidine/EDDA) ProductA Chalcone (enone) Claisen->ProductA ProductB Acrylonitrile Derivative Knoevenagel->ProductB

Figure 1: Decision matrix for catalyst and pathway selection based on nucleophile acidity.

Module 2: Claisen-Schmidt Condensation (Ketone Partner)

Target Product: 4-(3-methoxyphenyl)but-3-en-2-one (Mono-condensation) Common Issue: Formation of the bis-adduct (1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one) or low conversion.

The Protocol (Self-Validating)

This protocol uses a controlled addition method to favor the mono-product.

Reagents:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • Acetone (3.0 eq) – Critical excess to statistically favor mono-addition.

  • NaOH (10% aq. solution) or KOH (0.5 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step:

  • Solvent Prep: Dissolve 3-methoxybenzaldehyde in ethanol. Add the acetone. Ensure the solution is homogeneous.

  • Catalyst Addition (The Control Point): Cool the mixture to 10–15°C. Add the NaOH solution dropwise over 20 minutes.

    • Why? Rapid addition generates localized hot spots, promoting the Cannizzaro side reaction (disproportionation of aldehyde into alcohol/acid) [1].

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Validation: Spot TLC (Hexane/EtOAc 4:1). The product should appear as a UV-active spot with a lower Rf than the aldehyde.

  • Quenching: Neutralize with dilute HCl (0.1 M) until pH ~7.

    • Troubleshooting: If the product oils out (common with 3-methoxy derivatives), add a seed crystal or scratch the glass. If it remains an oil, extract with Dichloromethane (DCM), dry over MgSO4, and evaporate.

Data: Base & Solvent Effects [1][2][3][4][5][6]
VariableConditionOutcomeRecommendation
Stoichiometry 1:1 (Aldehyde:Acetone)Mixture of mono- and bis-productsAvoid. Use 1:3 for mono.
Base NaOH (Strong)Fast, but risk of CannizzaroStandard. Use with temp control.
Base Piperidine (Weak)Very slow for ketonesAvoid for Claisen-Schmidt.
Solvent Water (Emulsion)Green, but requires vigorous stirringGood for scale-up [2].
Module 3: Knoevenagel Condensation (Malononitrile Partner)

Target Product: 3-methoxybenzylidenemalononitrile Common Issue: Polymerization or difficult isolation.

The Protocol (Green/Solvent-Free)

A solvent-free approach is superior here to avoid the "oiling out" issues common in ethanol.

Reagents:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Catalyst: Piperidine (2 drops) or Ammonium Acetate (5 mol%)

Step-by-Step:

  • Physical Mix: Combine aldehyde and malononitrile in a mortar (if solid) or round-bottom flask.

  • Initiation: Add catalyst. Grind (mortar) or stir (flask) at room temperature.

    • Observation: The mixture will likely liquefy (eutectic melt) and then resolidify as the product forms. This is the "melt-solidify" phenomenon [3].

  • Work-up: Wash the resulting solid with cold water to remove the catalyst. Recrystallize from Ethanol.[5]

Mechanism & Failure Points

KnoevenagelMech Step1 Deprotonation of Malononitrile (Fast) Step2 Nucleophilic Attack on 3-Methoxybenzaldehyde Step1->Step2 Enolate Formation Step3 Aldol-like Intermediate (Alcohol) Step2->Step3 Step4 E1cB Elimination (-H2O) Step3->Step4 Irreversible Step Failure FAILURE: Retro-Aldol (Reverts to reactants) Step3->Failure If water is not removed or base is too strong

Figure 2: Kinetic pathway of Knoevenagel condensation. Note that water removal drives the equilibrium.

Module 4: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a red/brown tar. What happened?

Diagnosis: This is the "Cannizzaro Competition." Explanation: 3-methoxybenzaldehyde lacks


-hydrogens.[7] In the presence of strong base (NaOH/KOH) and absence of a reactive enolizable ketone (or if the ketone is added too slowly), the hydroxide attacks the aldehyde directly.
The Fix: 
  • Ensure the ketone (acetone) is premixed with the aldehyde before adding the base.

  • Lower the base concentration (e.g., use 5% NaOH instead of 20%).

  • Switch to a weaker base like Barium Hydroxide (

    
    ) or use an amine catalyst if reactivity allows [4].
    
Q2: I cannot get the product to crystallize (Oiling Out).

Diagnosis: The 3-methoxy group lowers the melting point compared to the parent benzaldehyde derivatives. The Fix:

  • Solvent Polarity: If using Ethanol/Water, add more water dropwise until turbidity persists, then cool to 0°C.

  • Seeding: You must obtain a seed crystal. Try scratching the side of the flask with a glass rod vigorously to induce nucleation.

  • Solvent Switch: Try recrystallizing from Cyclohexane or a Toluene/Hexane mix. The non-polar solvent often forces the polar enone to lattice.

Q3: I have a mixture of Mono- and Bis-products.

Diagnosis: Stoichiometry error. Explanation: Once the mono-product forms, it still has reactive methyl protons (if using acetone). If the local concentration of aldehyde is high, it will react again. The Fix:

  • Use a 3:1 to 5:1 molar excess of acetone.

  • The excess acetone acts as both reactant and co-solvent, statistically preventing the second attack. It can be easily evaporated off later (b.p. 56°C).

References
  • Cannizzaro Reaction Mechanism & Competition

    • Source: Chemistry Steps.[1][3][4][8][9][10][11] "The Cannizzaro Reaction – Mechanism and Examples."

    • URL:[Link]

  • Green Synthesis & Emulsion Techniques

    • Title: A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condens
    • Source: Semantic Scholar / Reaction Chemistry & Engineering.
    • URL:[Link]

  • Solvent-Free Knoevenagel Protocols

    • Title: Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile.[8][9]

    • Source: Arkivoc (Arkat USA).[9]

    • URL:[Link]

  • General Aldol/Claisen-Schmidt Optimization: Title: Optimization of Claisen-Schmidt Reaction Conditions. Source: BenchChem Technical Support.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 5-(3-Methoxyphenyl)imidazolidine-2,4-dione

Case ID: HYD-5MP-SOL-001 Status: Resolved / Guide Published Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYD-5MP-SOL-001 Status: Resolved / Guide Published Assigned Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026[1]

Executive Summary

You are encountering solubility difficulties with 5-(3-Methoxyphenyl)imidazolidine-2,4-dione (often referred to as 5-(3-methoxyphenyl)hydantoin). This is a common challenge with 5-substituted hydantoins due to their high crystal lattice energy and weak acidity (pKa ~8.5–9.0).[1]

This guide provides three validated protocols to resolve this issue, ranging from pH manipulation to advanced complexation. Do not attempt to dissolve this compound in pure water or standard saline (PBS pH 7.[1]4) without modification; it will precipitate.

Module 1: Physicochemical Profiling (The "Why")

To solve the solubility problem, we must first understand the molecule's resistance to solvation.

  • The "Brick Dust" Effect: The hydantoin ring contains both hydrogen bond donors (N-H) and acceptors (C=O), creating a tightly packed crystal lattice. Water molecules cannot easily penetrate this lattice to solvate the compound.

  • The Acidity Switch (pKa): The imide proton at the N-3 position is weakly acidic. In neutral water (pH 7.0), the molecule remains protonated (neutral) and hydrophobic. Deprotonation occurs significantly only at pH levels approaching or exceeding its pKa.[1]

Visualizing the Solubility Mechanism

The following diagram illustrates the critical decision pathways for solubilizing this compound based on your experimental constraints.

SolubilityDecisionTree Start Start: Define Application IsPHSensitive Is the application pH-sensitive? (Must be pH 7.4?) Start->IsPHSensitive No No (e.g., Stock Solution) IsPHSensitive->No High pH OK Yes Yes (e.g., Cell Culture/In Vivo) IsPHSensitive->Yes Neutral pH Req SaltMethod Method A: pH Adjustment (In situ Salt Formation) No->SaltMethod Warning CRITICAL: Keep pH < 11.5 to prevent ring hydrolysis SaltMethod->Warning IsToxicitySensitive Is DMSO/Ethanol tolerated? Yes->IsToxicitySensitive TolYes Yes (< 10% v/v) IsToxicitySensitive->TolYes TolNo No (Strict Biological Limits) IsToxicitySensitive->TolNo Cosolvent Method B: Cosolvent Spike (DMSO/PEG400) TolYes->Cosolvent Cyclodextrin Method C: Complexation (HP-beta-Cyclodextrin) TolNo->Cyclodextrin

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: pH Manipulation (Method A)

Best For: High-concentration stock solutions (>10 mM) where high pH is temporary or acceptable.[1]

The N-3 proton of the hydantoin ring has a pKa of approximately 8.5–9.1 [1]. To achieve full solubility, you must shift the equilibrium to the ionized (anionic) form. According to the Henderson-Hasselbalch equation, solubility increases logarithmically as pH rises above the pKa.

The Protocol
  • Calculate: Determine the molarity required.

  • Slurry: Suspend the powder in 80% of the final volume of water. It will look cloudy (suspension).[1]

  • Titrate: Dropwise add 1.0 M NaOH (Sodium Hydroxide) while stirring.

  • Monitor: The solution will clarify as the pH passes 9.5–10.0.

  • Stabilize: Once clear, adjust to final volume.

Critical Warning: Ring Hydrolysis

Do not exceed pH 11.5. Hydantoins are susceptible to alkaline hydrolysis , where the ring opens to form hydantoic acid derivatives (carbamoyl amino acids) [2]. This reaction is irreversible and destroys your compound.[1]

  • Safe Zone: pH 10.0 – 11.0.[1]

  • Danger Zone: pH > 12.0 or heating while alkaline.[1]

  • Storage: Store alkaline stocks at 4°C to slow hydrolysis rates.

Module 3: Cosolvents (Method B)

Best For: In vitro assays where small amounts of organic solvent are tolerated.

If you cannot raise the pH, you must lower the polarity of the solvent system to match the lipophilicity of the 3-methoxyphenyl group.

Recommended Solvent Systems
SolventSolubility PotentialBiological Limit (Typical)Notes
DMSO High (>50 mM)0.1% - 1.0%Best for primary stocks.[1] Freezes at 18°C.
Ethanol Moderate< 5.0%Volatile; evaporation alters concentration.[1]
PEG 400 Moderate-High< 10%Good for animal formulations (IP/PO).[1]
The "Spike" Protocol
  • Dissolve the pure compound in 100% DMSO to create a high-concentration "Master Stock" (e.g., 100 mM).

  • Verify the solution is crystal-clear.

  • Slowly pipette the Master Stock into your aqueous buffer (e.g., PBS) while vortexing rapidly .

    • Troubleshooting: If a white precipitate forms immediately upon addition to PBS, your final concentration is above the thermodynamic solubility limit. Reduce the final concentration or switch to Method C.

Module 4: Cyclodextrin Complexation (Method C)

Best For: In vivo studies (IV/IP) or sensitive cell cultures where DMSO/pH are toxic.[1]

Cyclodextrins (CDs) form inclusion complexes, encapsulating the hydrophobic phenyl ring inside a donut-shaped cavity while presenting a hydrophilic exterior to the water [3].[2][3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for this class of molecule.[1]

Mechanism of Action

The 3-methoxyphenyl group acts as the "guest" molecule, fitting into the lipophilic cavity of the "host" cyclodextrin. This prevents the hydantoin from aggregating into crystals.

Complexation Guest Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Guest->Complex k_1 Host HP-beta-CD (Cavity) Host->Complex k_-1

Figure 2: Equilibrium kinetics of the drug-cyclodextrin inclusion complex.

The Protocol (20% w/v HP-β-CD)
  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of water (or saline).[1] Stir until clear.

  • Addition: Add your hydantoin compound to this vehicle.

  • Energy Input: Sonicate for 30 minutes or stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved particles.[1]

  • Result: A clear, stable solution suitable for injection.[1]

Frequently Asked Questions (FAQ)

Q: I added my DMSO stock to PBS and it turned white immediately. Why? A: You experienced "Crash-out." This happens when the final concentration of the drug in water exceeds its intrinsic solubility, or when the pH of the PBS (7.4) forces the molecule back into its protonated, insoluble state.

  • Fix: Lower the final concentration or use Method C (Cyclodextrins).

Q: Can I autoclave the solution? A: No. Hydantoins can degrade under high heat and pressure, especially if the pH is not neutral. Use sterile filtration (0.22 µm) instead.[1]

Q: Why is the solution yellow? A: Pure 5-(3-Methoxyphenyl)imidazolidine-2,4-dione should be colorless in solution. A yellow tint often indicates oxidation of the methoxy group or impurities (such as free anisidine derivatives). Verify purity via HPLC.

References

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [1]

  • Pojarlieff, I. G. (1978).[1] Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea.[1][5] Journal of the Chemical Society, Perkin Transactions 2.[5]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4][6] Advanced Drug Delivery Reviews, 59(7), 645–666.

Sources

Optimization

Technical Support Center: Separation of 5-(3-Methoxyphenyl)hydantoin Enantiomers

Current Status: Operational Topic: Chiral HPLC Method Development & Troubleshooting Target Molecule: 5-(3-Methoxyphenyl)hydantoin (5-MP-Hydantoin) Applicable Columns: Polysaccharide-based (Amylose/Cellulose)[1][2] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Chiral HPLC Method Development & Troubleshooting Target Molecule: 5-(3-Methoxyphenyl)hydantoin (5-MP-Hydantoin) Applicable Columns: Polysaccharide-based (Amylose/Cellulose)[1][2]

Executive Summary & Molecule Profile

User Context: You are attempting to separate the enantiomers of 5-(3-methoxyphenyl)hydantoin. This molecule belongs to the class of 5-substituted hydantoins, commonly used as precursors for anticonvulsant drugs or as chiral auxiliaries.[3]

The Challenge:

  • Chiral Center Lability: The proton at the C-5 position is acidic (

    
    ). In the presence of bases or high temperatures, this molecule is prone to racemization  via an enol-intermediate mechanism.
    
  • Structural Recognition: The 3-methoxy group on the phenyl ring provides steric bulk and electron density, which aids chiral recognition but requires specific stationary phase interactions (typically

    
     and hydrogen bonding).
    

Core Method Development Protocol

This protocol is based on the "Golden Standard" for hydantoin separation using polysaccharide columns.

Primary Column Selection

Based on comparative studies of 5-substituted hydantoins, the Amylose tris(3,5-dimethylphenylcarbamate) selector is the most effective starting point.

PriorityColumn NameSelector TypeWhy?
1 Chiralpak AD-H / IA Amylose derivativeHistorically shows highest selectivity (

) for 5-arylhydantoins due to the helical amylose cavity accommodating the phenyl ring.
2 Chiralcel OD-H / IB Cellulose derivativeGood alternative if AD fails. Often provides different elution order.
3 Chiralpak IC Cellulose derivative (3,5-dichlorophenyl)Useful if the methoxy group causes peak overlap; the chlorinated selector alters

interactions.
Standard Operating Procedure (SOP)
  • Mobile Phase A (Non-Polar): n-Hexane (or n-Heptane).

  • Mobile Phase B (Polar Modifier): 2-Propanol (IPA). Note: IPA is preferred over Ethanol for hydantoins as it enhances resolution (

    
    ) by maximizing hydrogen bonding differentiation in the chiral cavity.
    
  • Starting Conditions:

    • Ratio: Hexane : IPA (90 : 10 v/v).[1]

    • Flow Rate: 1.0 mL/min.[4]

    • Temperature:

      
      .
      
    • Detection: UV @ 210 nm (amide) and 254 nm (phenyl).

Decision Tree: Method Optimization

MethodDevelopment Start START: Screen Chiralpak AD-H Hexane/IPA (90:10) CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 1.5 (Baseline Separation) CheckRs->Good Yes Partial 0.8 < Rs < 1.5 (Partial Separation) CheckRs->Partial Partial Fail Rs < 0.8 (Co-elution) CheckRs->Fail No Tailing Peak Tailing? Good->Tailing Opt1 Decrease IPA to 5% Lower Temp to 15°C Partial->Opt1 Opt2 Switch to Chiralcel OD-H or Chiralpak IC Fail->Opt2 Opt1->Tailing Opt2->Tailing AddAcid Add 0.1% Acetic Acid or TFA Tailing->AddAcid Yes Final VALIDATED METHOD Tailing->Final No AddAcid->Final

Caption: Workflow for optimizing 5-MP-Hydantoin separation. Note the specific branch for acidic additives to cure tailing.

Troubleshooting & FAQs

Category A: Peak Shape & Resolution

Q: My peaks are tailing significantly. Should I add a base like Diethylamine (DEA)? A: STOP. Do NOT use basic additives. [5][6]

  • The Science: Hydantoins have an acidic proton at the N-3 and C-5 positions. While bases usually sharpen peaks for basic compounds, adding DEA to a hydantoin separation can deprotonate the C-5 position.

  • The Risk: This leads to base-catalyzed racemization . You will likely see a "plateau" between peaks (indicating on-column interconversion) or a loss of optical purity.

  • The Fix: Use an acidic additive .[5] Add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid to the mobile phase. This suppresses the ionization of the NH group, sharpening the peak without risking racemization.

Q: I have separation (Rs ~ 1.2) but need baseline (Rs > 1.5). What is the quickest fix? A: Lower the temperature.

  • The Science: Enantioseparation is an enthalpy-driven process (

    
    ). Lowering the temperature (e.g., from 
    
    
    
    to
    
    
    ) generally increases the separation factor (
    
    
    ) on polysaccharide columns.
  • Trade-off: System backpressure will increase. Ensure your flow rate is adjusted to keep pressure < 100 bar (standard analytical) or < 300 bar (if using immobilized columns).

Category B: Solubility & Robustness

Q: The sample precipitates when I inject it into the Hexane/IPA mobile phase. A: Use a "Sandwich" Injection or Switch to Immobilized Columns.

  • Issue: 5-(3-methoxyphenyl)hydantoin is polar/aromatic and may not dissolve well in 90% Hexane.

  • Fix 1 (Standard Columns - AD/OD): Dissolve sample in 100% IPA or Ethanol. Limit injection volume to 5-10

    
     to prevent solvent effects.
    
  • Fix 2 (Immobilized Columns - IA/IB): If you use Chiralpak IA, you can add Dichloromethane (DCM) or THF to the mobile phase (e.g., Hexane/DCM/IPA) to improve solubility without stripping the stationary phase. Standard AD/OD columns will be destroyed by DCM.

Q: My retention times are drifting day-to-day. A: Check for water contamination in the mobile phase.

  • The Science: Normal phase chromatography is highly sensitive to moisture. Hydantoins are H-bond donors/acceptors. Trace water on the silica surface competes for these binding sites.

  • The Fix: Use HPLC-grade solvents. Keep mobile phase bottles capped. If drift persists, flush the column with 100% IPA (for immobilized) or the storage solvent (Hexane/IPA 90:10) for 2 hours to re-equilibrate.

Advanced Insight: The Racemization Trap

Researchers often overlook the chemical stability of the 5-position. If you are performing preparative separation , this is critical.

ConditionRisk LevelConsequence
Neutral pH (Hexane/IPA) LowStable separation.
Acidic Modifier (0.1% TFA) LowStable separation; sharper peaks.
Basic Modifier (0.1% DEA) CRITICAL Fast Racemization. Yields racemic product regardless of separation.
Ethanol as Modifier Low-MediumEthanol can sometimes promote solvolysis or proton exchange faster than IPA; monitor stability.

References

  • Daicel Chiral Technologies. (n.d.).[7] Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Tanaka, K., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases.[1][2] Separations, 9(7), 157.[2] Retrieved from [Link][5]

  • Salim, M., et al. (2019). Racemization of 5-substituted hydantoins: A mechanism study. Journal of Chromatography A. (General reference for hydantoin lability).
  • Phenomenex. (2020).[8] Chiral HPLC Method Development Guide. Retrieved from [Link]

Sources

Troubleshooting

Minimizing hydrolysis of imidazolidine-2,4-dione ring under basic conditions

Topic: Minimizing hydrolysis of imidazolidine-2,4-dione ring under basic conditions Role: Senior Application Scientist Status: Active Diagnostic Hub: The Mechanism of Failure Before optimizing your protocol, you must und...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing hydrolysis of imidazolidine-2,4-dione ring under basic conditions Role: Senior Application Scientist Status: Active

Diagnostic Hub: The Mechanism of Failure

Before optimizing your protocol, you must understand the enemy. The imidazolidine-2,4-dione (hydantoin) ring is thermodynamically stable but kinetically vulnerable to nucleophilic attack in the presence of hydroxide ions (


).
The "Danger Zone" Pathway

The failure mode is rarely random; it follows a specific mechanistic cascade. In basic media, two competing reactions occur:

  • Deprotonation (Fast/Desirable): Removal of the N3 proton (pKa ~8.3–9.1) to form the hydantoinate anion. This is often required for alkylation.

  • Hydrolysis (Slow/Catastrophic): Nucleophilic attack at the C4 carbonyl (or C2), leading to ring opening and the formation of hydantoic acid (ureido acid).

Key Insight: The hydantoinate anion is actually more resistant to hydrolysis than the neutral molecule due to electrostatic repulsion of the incoming


. However, at high pH or elevated temperatures, the energy barrier is overcome, and the ring opens.

HydantoinHydrolysis Hydantoin Neutral Hydantoin (Imidazolidine-2,4-dione) Anion Hydantoinate Anion (Stable Species) Hydantoin->Anion Base (Deprotonation) Fast Anion->Hydantoin Acid Intermediate Tetrahedral Intermediate Anion->Intermediate Excess OH- / Heat (Nucleophilic Attack at C4) HydantoicAcid Hydantoic Acid (Ring Open - Danger) Intermediate->HydantoicAcid Ring Cleavage HydantoicAcid->Hydantoin Strong Acid / Heat (Recyclization) AminoAcid Amino Acid + Urea (Irreversible Degradation) HydantoicAcid->AminoAcid Prolonged Hydrolysis

Figure 1: The competitive landscape between stable deprotonation and catastrophic ring opening. Note that the conversion to Hydantoic Acid is reversible under specific conditions, but further degradation is not.

Troubleshooting Protocols

Protocol A: The "Shielded" Alkylation (Phase Transfer Catalysis)

Issue: You need to alkylate the C5 or N3 position using a base, but traditional conditions (NaH/DMF or aqueous NaOH reflux) are causing ring opening. Solution: Use Phase Transfer Catalysis (PTC) . This method restricts the hydantoin anion to the interface or organic phase, minimizing its contact with the bulk aqueous base that causes hydrolysis.

Mechanism of Action: The quaternary ammonium salt (Q+X-) transports the hydroxide to the interface to deprotonate the hydantoin, but the resulting ion pair (Hydantoin-Q+) resides in the organic layer where hydrolysis cannot occur.

Step-by-Step Methodology:
  • Solvent System: Prepare a biphasic mixture.

    • Organic Phase: Toluene or Dichloromethane (DCM).

    • Aqueous Phase: 50% w/w KOH or NaOH (High concentration reduces water activity).

    • Alternative: Solid KOH can be used with no water added (Solid-Liquid PTC).

  • Catalyst: Add 5–10 mol% Tetrabutylammonium bromide (TBAB) .

  • Execution:

    • Dissolve hydantoin (1.0 equiv) and Electrophile (e.g., alkyl halide, 1.1 equiv) in Toluene.

    • Add TBAB.[1][2][3]

    • Add Base (Solid KOH or 50% aq KOH) dropwise/portion-wise.

    • Critical Control: Stir vigorously. The reaction rate depends on the interfacial area.

    • Temperature: Maintain at Room Temperature (

      
      ). Do NOT  heat unless necessary.[4]
      
  • Workup:

    • Separate phases immediately upon completion (monitor via TLC).

    • Wash organic layer with dilute HCl (0.1 M) to neutralize residual base instantly.

Why this works: The high concentration of base ensures fast deprotonation, but the phase separation prevents the "slow" hydrolysis reaction from competing effectively [2, 5].

Protocol B: The "Lazarus" Recovery (Re-cyclization)

Issue: During a basic workup, your product disappeared from the organic layer (it hydrolyzed to the water-soluble hydantoic acid). Solution: The ring opening to hydantoic acid is often reversible. You can force cyclization using acid and heat.

Step-by-Step Methodology:
  • Diagnosis: Check the aqueous layer.[2] If your product is missing from the organic phase, it is likely in the aqueous waste as the hydantoic acid salt.

  • Acidification:

    • Cool the aqueous solution to

      
      .
      
    • Slowly add concentrated HCl until pH < 1.

  • Cyclization:

    • Option 1 (Mild): Stir at Room Temperature for 1–2 hours. Many hydantoic acids cyclize spontaneously in strong acid [1, 10].

    • Option 2 (Forcing): If Option 1 fails, heat the acidic solution to

      
       for 30–60 minutes.
      
  • Extraction:

    • The re-formed hydantoin will precipitate or become extractable into organic solvent (Ethyl Acetate).

    • Extract

      
       with Ethyl Acetate.
      
    • Wash with brine, dry over

      
      .
      

Reference Data: Stability Factors

Base Selection Guide

The choice of base dictates the half-life of your ring.

Base ClassExamplesHydrolysis RiskRecommended Use Case
Mild Carbonates

,

Low Alkylation in Acetone/DMF. Safest general method.
Tertiary Amines TEA, DIPEAVery Low Soluble bases, good for mild functionalization.
Phase Transfer KOH/TBAB/TolueneLow Excellent for C5-alkylation; protects ring via phase separation.
Strong/Anhydrous NaH, LiHMDSMedium Fast reaction required. Risk increases if moisture is present.
Aqueous Hydroxide NaOH, KOH (aq)High Avoid heating. Use only for rapid deprotonation followed by immediate quench.
Solvent Effects on Stability
  • Protic Solvents (Water, Methanol, Ethanol): High Risk. These solvate the leaving group and support the tetrahedral intermediate breakdown.

  • Aprotic Polar (DMF, DMSO): Medium Risk. They enhance the nucleophilicity of the base. Ensure reagents are dry.

  • Aprotic Non-Polar (Toluene, DCM): Lowest Risk. Best for PTC methods.

Frequently Asked Questions (FAQ)

Q: Why does the ring open at C4 and not C2? A: While both are carbonyls, C4 is generally more susceptible to nucleophilic attack because it is less sterically hindered than C2 (which is flanked by two nitrogens). Additionally, the electron density distribution makes C4 sufficiently electrophilic. However, substitution at C5 (e.g., 5,5-diphenylhydantoin) can provide steric shielding, slowing down hydrolysis significantly compared to unsubstituted hydantoins [1, 7].

Q: I am seeing a byproduct with a mass of M+18. What is it? A: This is the classic signature of hydrolysis. You have added one molecule of


 across the bond. You have formed the hydantoic acid .[5][6] Refer to Protocol B above to attempt to dehydrate it back to the ring.

Q: Can I use sodium ethoxide (NaOEt) in ethanol? A: Proceed with caution. While NaOEt is a common base, the presence of ethanol (protic solvent) at reflux temperatures often leads to ring opening. If you must use this system, keep the temperature below


 and monitor strictly.

Q: Does the substituent at C5 affect stability? A: Yes, significantly. "The Gem-Dimethyl Effect" or bulky groups (like phenyls in Phenytoin) stabilize the ring against hydrolysis by restricting the conformational freedom required to open the ring and by physically blocking the approach of the hydroxide ion [1, 10].

References

  • Ware, E. (1950).[7] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[7]

  • Keenan, T., & Jean, A. (2022).[8] "Phase-Transfer-Catalyzed Alkylation of Hydantoins." ACS Organic & Inorganic Au, 2(4), 312–317.[3]

  • Agarwal, S. P., & Blake, M. I. (1968).[7] "Determination of the pKa' value for 5,5-diphenylhydantoin." Journal of Pharmaceutical Sciences, 57(8), 1434–1435.

  • Konnert, L., et al. (2017). "Synthesis of Hydantoins: The State of the Art." Chemical Reviews. (General reference for synthetic stability).
  • Tanwar, D. K., et al. (2017).[9] "A Simple and Efficient One-Pot Synthesis of Hydantoins." Synlett, 28(17), 2285-2290.[9]

  • BenchChem. (2025). "Stability of the imidazolidine-2,4-dione ring under various reaction conditions." Technical Note.
  • Sigma-Aldrich. (2004). "Product Information: 5,5-Diphenylhydantoin."

  • Meščić, A., et al. (2021). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 26(13), 3973.

  • RSC. (2025). "Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization." Organic & Biomolecular Chemistry.

  • ResearchGate. (2020). "Study on the Formation of Glycine by Hydantoin and Its Kinetics."

Sources

Optimization

Technical Support Center: Purification of Meta-Substituted Phenylhydantoins

Ticket ID: #HYD-META-042 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Subject: Optimization of isolation and purification protocols for 5-(meta-substituted)phenylhydantoins. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HYD-META-042 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Subject: Optimization of isolation and purification protocols for 5-(meta-substituted)phenylhydantoins.

Executive Summary

Meta-substituted phenylhydantoins present unique purification challenges compared to their para or unsubstituted counterparts. The meta-substitution (e.g., m-Cl, m-NO₂, m-Me) often disrupts crystal lattice symmetry, lowering the melting point and increasing the tendency of the product to "oil out" rather than crystallize. This guide provides a self-validating workflow to overcome these physical chemistry hurdles, ensuring high purity for biological evaluation.

Module 1: The Primary Isolation (The pH Switch)

The most common synthesis route, the Bucherer-Bergs reaction , occurs in a basic carbonate media. The hydantoin ring is weakly acidic (


 ~8.5–9.5) due to the N-3 imide proton. Therefore, the product exists as a soluble salt in the reaction mixture.

The Self-Validating Step: Successful isolation depends entirely on controlled acidification. If you acidify too fast, you trap impurities; too slow, and you lose yield.

Workflow Diagram: Isolation Logic

BuchererWorkup Reaction Reaction Mixture (Basic, Dark Solution) Filter1 Filtration (Hot) Reaction->Filter1 Remove insoluble polymers Filtrate Clear Filtrate (Contains Hydantoin Salt) Filter1->Filtrate Acidify Acidification (Slow addn of HCl to pH 2-3) Filtrate->Acidify Precip Precipitate Forms? Acidify->Precip Solid Collect Solid (Wash w/ H2O) Precip->Solid Yes (White/Off-white solid) Oil Oiling Out Observed Precip->Oil No (Sticky Gum) Seed Cool to 0°C & Scratch/Seed Oil->Seed Seed->Solid Crystallizes Extract Extract w/ EtOAc Dry & Evaporate Seed->Extract Remains Oil

Caption: Decision tree for the primary isolation of hydantoins from basic Bucherer-Bergs media.

Protocol: Controlled Acidification
  • Clarification: If the reaction mixture is dark or contains solids, filter it while hot through a Celite pad to remove polymeric byproducts.

  • Dilution: Dilute the filtrate with water (1:1 ratio). This reduces the ionic strength and prevents coprecipitation of inorganic salts.

  • The Dropwise Acidification:

    • Place the flask in an ice bath.

    • Add 6M HCl dropwise with vigorous stirring.

    • Target pH: 2–3. (Hydantoins precipitate fully below pH 5).

    • Critical Observation: If the solution turns milky but no solid forms, stop adding acid and stir for 30 minutes. Let the crystal nuclei form before crashing out the rest.

Module 2: Recrystallization (The "Meta" Challenge)

Meta-substituted isomers often have lower melting points than para-isomers (Carnelley’s Rule), narrowing the window between the solvent's boiling point and the compound's melting point. This causes the compound to melt into an oil in the hot solvent rather than dissolving, leading to a biphasic "oiling out" disaster.

Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Ethanol/Water (3:1) Gold Standard Best for most phenylhydantoins. Good balance of polarity.
2-Propanol (IPA) High Success Recommended if EtOH/Water causes oiling out. Higher boiling point, better solubility for lipophilic meta-groups (e.g., m-Cl).
Acetic Acid/Water Specialist Use for highly insoluble derivatives. Dissolve in hot glacial AcOH, then add hot water until turbid.
Acetone/Hexane Avoid Often leads to immediate oiling out for hydantoins.
Protocol: Anti-Oiling Recrystallization
  • Dissolution: Suspend the crude solid in the minimum amount of Ethanol (95%) at reflux. Do not add water yet.

  • Saturation: Once dissolved, remove from heat.

  • The "Cloud Point" Titration:

    • While the solution is still hot (but not boiling), add hot water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear the solution.

  • Controlled Cooling:

    • Wrap the flask in a towel to cool slowly to room temperature.

    • Troubleshooting: If an oil droplet appears at the bottom, reheat to dissolve, add a seed crystal, and cool again with vigorous stirring.

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomDiagnosisCorrective Action
Sticky Gum / Oil Oiling Out The compound's MP is near the solvent boiling point. Switch Solvent: Use 2-Propanol (IPA) or Methanol. Avoid water cosolvents if possible.
Yellow/Brown Color Oxidized Oligomers Common in Bucherer-Bergs. Charcoal Treatment: Dissolve in hot alkaline water, treat with activated charcoal for 15 min, filter, then re-acidify.
Low Yield pH too High The hydantoin is still deprotonated. Ensure pH is < 3. Check filtrate with TLC; if product remains, extract with Ethyl Acetate.
Tailing on TLC Acidic Interaction The N-3 proton interacts with silica. Modify Eluent: Add 1% Acetic Acid to your mobile phase (e.g., DCM:MeOH:AcOH 95:4:1).
Frequently Asked Questions

Q: How do I ensure all cyanide is removed from the final product? A: The initial acidification step (Module 1) converts residual cyanide to HCN gas (conduct in a fume hood!) or leaves it in the aqueous filtrate.

  • Verification: Wash the filtered solid copiously with water.

  • Chemical Test: Treat a small portion of the filtrate with ferrous sulfate and NaOH, then acidify (Prussian Blue test). If blue, wash the solid again.

Q: My meta-nitro derivative is not crystallizing from Ethanol/Water. Why? A: Nitro groups are highly polar but the meta position disrupts packing. Try Glacial Acetic Acid . Dissolve the compound in minimum boiling acetic acid, then let it stand at room temperature. The crystals are usually pristine.

Q: Can I use flash chromatography instead? A: Yes, but hydantoins are polar.

  • Column: Silica Gel (standard).[1]

  • Mobile Phase: Gradient of DCM -> 5% MeOH in DCM.

  • Note: Hydantoins have poor UV absorbance if the phenyl ring is electron-deficient. Use Iodine staining or Permanganate dip for visualization.

References

  • Bucherer-Bergs Reaction Scope: Kalník, M., Gabko, P., & Koóš, M. (2021).[2][3][4] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[5] Molecules, 26(13), 4024. [Link]

  • Solubility & pKa Data: Jouyban, A., et al. (2014). Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate at 298 K. Journal of Chemical and Pharmaceutical Research, 6(11). (Provides fundamental solubility data for the phenylhydantoin scaffold in EtOH/Water systems). [Link]

  • General Purification of Hydantoins: Ware, E. (1950).[2] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[2] (The seminal review on hydantoin properties, acidity, and isolation). [Link]

  • Recrystallization Solvent Selection: University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Analysis of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione

[1] Status: Operational Role: Senior Application Scientist Ticket ID: #HYD-5MP-THERM-001 Subject: Comprehensive Thermal Stability & Degradation Analysis Guide Executive Summary Welcome to the Technical Support Center. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Role: Senior Application Scientist Ticket ID: #HYD-5MP-THERM-001 Subject: Comprehensive Thermal Stability & Degradation Analysis Guide

Executive Summary

Welcome to the Technical Support Center. You are analyzing 5-(3-Methoxyphenyl)imidazolidine-2,4-dione , a 5-substituted hydantoin derivative. This compound presents unique thermal challenges compared to its disubstituted analogs (like Phenytoin).

Unlike 5,5-disubstituted hydantoins, your mono-substituted compound possesses a chiral hydrogen at the C5 position .[1] This structural feature dictates its thermal stability profile, making it susceptible to racemization , oxidation , and ring-opening hydrolysis under stress.

This guide replaces standard templates with a logic-driven workflow designed to validate your thermal data and troubleshoot common experimental artifacts.

Module 1: Thermal Profiling (DSC & TGA)

Objective: Distinguish between physical transitions (melting, sublimation) and chemical degradation.

Experimental Protocol: The "Pin-Hole" Method

Hydantoins often sublime before degradation, creating false "decomposition" signals in TGA.[1] You must control the atmosphere.

Step-by-Step Workflow:

  • TGA Configuration:

    • Pan: Alumina (open) vs. Aluminum (hermetically sealed with a 50 µm pinhole).[1]

    • Ramp: 10°C/min to 350°C.

    • Purge: Nitrogen (50 mL/min).

  • DSC Configuration:

    • Pan: Tzero™ Aluminum Hermetic Pan (Critical to prevent sublimation).

    • Cycle: Heat to 110% of expected melting point

      
       Cool 
      
      
      
      Re-heat.
Data Interpretation Table
Observation (DSC/TGA)Thermal EventCausality & Verification
Broad Endotherm (60-100°C) Solvent/Water LossVerify: TGA shows mass loss matching solvent MW. Hydantoins are hygroscopic; ensure sample is dried.
Sharp Endotherm (~150-190°C) Melting (

)
Verify: No mass loss on TGA at this temp. If mass loss occurs during melt, sublimation is active.
Baseline Drift (Endothermic) SublimationVerify: Run TGA in a sealed pan with a pinhole. If mass loss onset shifts higher, it is sublimation, not degradation.
Exotherm (>250°C) DecompositionMechanism: Oxidative cleavage of the hydantoin ring or decarboxylation.
Small Endotherm pre-melt Solid-Solid TransitionCause: Polymorphism. 5-substituted hydantoins frequently exhibit enantiotropic polymorphism.

Module 2: Degradation Mechanisms & Stress Testing[1]

Objective: Identify specific degradation products using HPLC/LC-MS after thermal stressing.

The C5-Instability Factor

Your compound has a proton at C5. Under thermal stress (especially in the presence of residual moisture or base), two primary pathways activate:

  • Hydrolysis: Ring opening to the hydantoic acid derivative.

  • Oxidation: Formation of the 5-hydroxy derivative (5-OH-hydantoin).[2]

Visualizing the Pathway

The following diagram illustrates the decision logic for identifying degradation versus physical changes.

ThermalLogic Start Thermal Event Detected MassLoss Is there Mass Loss (TGA)? Start->MassLoss Endotherm Endothermic Peak? MassLoss->Endotherm Yes Exotherm Exothermic Peak? MassLoss->Exotherm Yes (High Temp) Melt Melting Point (Physical) MassLoss->Melt No Sublimation Sublimation (Physical) Endotherm->Sublimation Broad/Drifting Poly Polymorph Transition Endotherm->Poly Sharp, Reversible Decomp Decomposition (Chemical) Exotherm->Decomp Irreversible Melt->Poly Multiple Peaks

Figure 1: Thermal Event Decision Tree.[1] Use this logic to categorize DSC/TGA signals.

Module 3: Troubleshooting & FAQs

Q1: My DSC baseline shows a "staircase" drop before melting. Is this the Glass Transition (Tg)?

  • Diagnosis: Likely not . Hydantoins are crystalline.[1][3] A staircase drop often indicates Amorphous Content if the sample was previously quench-cooled, or it could be Sublimation if the pan is not sealed tight.[1]

  • Fix: Check crystallinity via XRD. If crystalline, the "drop" is likely heat capacity change due to volatile loss. Use a hermetic pan.

Q2: I see two melting peaks. Is my sample impure?

  • Diagnosis: This is classic Polymorphism . 5-substituted hydantoins are notorious for having stable and metastable forms.

  • Test: Perform a "Heat-Cool-Heat" cycle.

    • If the first peak disappears in the second heat, it was a metastable polymorph.

    • If both remain, it may be a eutectic mixture (impurity).

Q3: The sample turns yellow after heating to 200°C, but TGA shows no mass loss.

  • Diagnosis: Oxidative Degradation . You are forming the imine or hydroxylated species at C5. Mass change is too low for TGA detection (<1%), but chromophores (color) are generated.[1]

  • Fix: Run the experiment under strict Inert Atmosphere (Argon vs. Nitrogen) to confirm oxygen dependence.

Module 4: Chemical Degradation Pathway

Understanding the chemistry is vital for interpreting LC-MS data of thermally stressed samples.

Degradation Parent 5-(3-Methoxyphenyl) imidazolidine-2,4-dione Inter Hydantoic Acid Intermediate Parent->Inter + H2O / Heat (Hydrolysis) Oxid 5-Hydroxy-Hydantoin Parent->Oxid + O2 / Heat (Oxidation at C5) Final Amino Acid Derivative (Glycine analog) Inter->Final Ring Opening Decarboxylation

Figure 2: Primary thermal degradation pathways.[1] Hydrolysis leads to ring opening; oxidation attacks the C5 position.

References

  • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] [1]

    • Foundational text on hydantoin ring stability and hydrolysis mechanisms.
  • Giron, D. (2002).[1] "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry, 68, 335–357.[1]

    • Authoritative guide on distinguishing polymorphism
  • United States Pharmacopeia (USP). General Chapter <891> "Thermal Analysis".
  • Khattab, F.I. (1983).[1] "Thermal analysis of some antiepileptic drugs." Thermochimica Acta, 61(2), 253-268.[1]

    • Specific thermal data on hydantoin analogs (Phenytoin) establishing the sublimation/decomposition baseline.[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of programmatic success. High-resolution Nuclear Magnetic Resonance (NMR) spectro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of programmatic success. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. This guide provides an in-depth ¹H NMR spectral analysis of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione, a hydantoin derivative. Hydantoins are a critical class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant and antitumoral properties.

This document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will dissect the predicted spectrum, provide a robust experimental protocol, and compare the spectral features against a key structural isomer to demonstrate the definitive power of NMR in structural elucidation.

Molecular Structure and Proton Environments

A thorough analysis begins with a clear understanding of the molecule's structure and the unique chemical environments of its protons. Each distinct proton or group of equivalent protons will give rise to a separate signal in the ¹H NMR spectrum.

Caption: Structure of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione with key protons labeled.

Predicted ¹H NMR Spectrum

Based on established principles of chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum. The choice of solvent is critical; DMSO-d₆ is preferred as it solubilizes the compound well and allows for the observation of exchangeable N-H protons.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
N1-H ~10.5 - 11.0Broad Singlet (br s)1HAmide proton, deshielded by adjacent C=O. Broad due to quadrupole broadening and potential exchange.
N3-H ~8.0 - 8.5Broad Singlet (br s)1HImide proton, deshielded by two adjacent C=O groups. Broad due to quadrupole broadening and potential exchange.
H-5' ~7.25 - 7.35Triplet (t)1HAromatic proton ortho to the imidazolidinedione and meta to the methoxy group. Split by H-4' and H-6' (ortho coupling).
H-2' ~6.90 - 7.00Singlet or narrow triplet (s or t)1HAromatic proton ortho to both substituents. Weakly coupled to H-6' (meta coupling, J ≈ 2-3 Hz) and H-4' (para coupling, J ≈ 0-1 Hz).[1][2]
H-6' ~6.85 - 6.95Doublet of doublets (dd)1HAromatic proton ortho to the methoxy group and meta to the imidazolidinedione. Split by H-5' (ortho) and H-2' (meta).
H-4' ~6.80 - 6.90Doublet of doublets (dd)1HAromatic proton ortho to the methoxy group and meta to the imidazolidinedione. Split by H-5' (ortho) and H-2' (para).
C5-H ~5.20 - 5.40Singlet (s)1HMethine proton at a chiral center, deshielded by the adjacent aromatic ring and nitrogen atom.
OCH₃ ~3.75 - 3.85Singlet (s)3HMethoxy protons are equivalent and show no coupling, resulting in a sharp singlet in a characteristic region.[3]

Note: Chemical shifts are relative to TMS at 0 ppm and can be influenced by concentration and temperature.[4]

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Adherence to a rigorous experimental protocol is paramount for generating reproducible and high-fidelity data. The following workflow is a self-validating system designed to ensure accuracy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep1 Weigh 5-10 mg of sample Prep2 Dissolve in ~0.7 mL of DMSO-d₆ Prep1->Prep2 Prep3 Filter into clean NMR tube Prep2->Prep3 Acq1 Insert sample & lock on D-signal Prep3->Acq1 Acq2 Shim magnet coils for homogeneity Acq1->Acq2 Acq3 Acquire spectrum (16-32 scans) Acq2->Acq3 Proc1 Fourier Transform & Phase Correction Acq3->Proc1 Proc2 Calibrate to residual DMSO peak (δ 2.50) Proc1->Proc2 Proc3 Integrate signals & analyze multiplets Proc2->Proc3 Final Final Proc3->Final Structural Confirmation

Caption: Standard workflow for ¹H NMR spectral analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione.[5]

    • Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[5] The residual protonated solvent peak (DMSO-d₅) will appear as a quintet at δ 2.50 ppm and serves as an excellent internal reference.[6]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.[7]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and high resolution.[8]

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 16 to 32 scans are sufficient for a sample of this concentration on a 400 MHz instrument.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to δ 2.50 ppm.[6]

    • Integrate all signals to determine the relative number of protons for each.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) for all non-singlet peaks.

Comparison Guide: 5-(3-Methoxyphenyl)- vs. 5-(4-Methoxyphenyl)-imidazolidine-2,4-dione

To underscore the diagnostic power of ¹H NMR, we will compare the expected spectrum of our target compound with its structural isomer, 5-(4-Methoxyphenyl)imidazolidine-2,4-dione. The key difference lies in the substitution pattern of the aromatic ring, which dramatically alters the appearance of the aromatic region in the spectrum.

Spectral Feature5-(3-Methoxyphenyl)imidazolidine-2,4-dione (Target) 5-(4-Methoxyphenyl)imidazolidine-2,4-dione (Isomer) Key Differentiator
Aromatic Region Symmetry Asymmetric (meta-substitution)Symmetric (para-substitution)Symmetry is the most powerful diagnostic tool here.
Number of Aromatic Signals Four distinct signalsTwo distinct signalsThe number of signals directly reflects the number of non-equivalent aromatic protons.[9]
Aromatic Splitting Pattern Complex: One triplet, two doublets of doublets, one narrow multiplet. Involves ortho, meta, and para couplings.[1][2][10]Simple: Two doublets (an AA'BB' system). Each signal is split only by its single ortho neighbor.The para-isomer's spectrum is much simpler and highly characteristic, often described as two "clean" doublets.[11]
Chemical Shifts Protons are uniquely influenced by the meta-relationship of the two substituents.Protons are influenced by the para-relationship, leading to a different set of chemical shifts.The electron-donating methoxy group and electron-withdrawing hydantoin ring have distinct effects on ortho and meta positions, which are averaged differently in the para-isomer.[11]

This comparative analysis demonstrates that while mass spectrometry might show identical molecular weights for these isomers, ¹H NMR provides an unambiguous distinction based on the aromatic proton environment. The complex, four-signal pattern is a definitive fingerprint for the 3-methoxy substitution, whereas the simple two-doublet pattern would confirm the 4-methoxy isomer.

Conclusion

The ¹H NMR spectrum of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione provides a rich set of data points that, when correctly interpreted, allow for its unequivocal structural confirmation. The key identifiers are the four distinct, complex signals in the aromatic region, a singlet for the methine proton around δ 5.2-5.4 ppm, a sharp singlet for the methoxy group at δ ~3.8 ppm, and two broad signals for the N-H protons in the downfield region. By comparing this predicted spectral fingerprint against that of a closely related isomer, we validate the power of NMR to resolve subtle structural differences, an essential capability in all stages of chemical and pharmaceutical research.

References

  • Organic Spectroscopy International. (2014, April 11). Identifying Meta coupling in a 1H NMR Spectrum. Available at: [Link]

  • ResearchGate. (2016, June 14). What cause dmso-d6 peak to appear at 3.33 on proton spectra? Available at: [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved August 21, 2025, from [Link]

  • J. Braz. Chem. Soc. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. Retrieved February 14, 2026, from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Available at: [Link]

  • Squarespace. (n.d.). ortho meta para. Available at: [Link]

  • American Chemical Society. (2008, April 5). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy. Available at: [Link]

  • University of Houston. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR signals and relative abundances of imidazolidines 1-15. Retrieved February 14, 2026, from [Link]

  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Available at: [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks. Retrieved February 14, 2026, from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved February 14, 2026, from [Link]

  • SciSpace. (2022, December 31). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available at: [Link]

  • MDPI. (2022, December 31). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available at: [Link]

  • ProQuest. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved February 14, 2026, from [Link]

  • CK Gas Products. (n.d.). NMR Solvent Data Chart. Available at: [Link]

  • University of Illinois Chicago. (n.d.). hil8_sln.html. Retrieved February 14, 2026, from [Link]

  • University of Wisconsin-Platteville. (n.d.). anisole (Predicted Chemical Shifts). Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Available at: [Link]

  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Available at: [Link]

  • ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3... Retrieved February 14, 2026, from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

Sources

Validation

Structural Insights &amp; Crystallographic Benchmarking: 5-Aryl-Substituted Imidazolidine-2,4-Diones

Executive Summary 5-Aryl-substituted imidazolidine-2,4-diones (hydantoins) represent a privileged scaffold in medicinal chemistry, serving as the core structure for anticonvulsants (e.g., Phenytoin) and anti-androgens (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aryl-substituted imidazolidine-2,4-diones (hydantoins) represent a privileged scaffold in medicinal chemistry, serving as the core structure for anticonvulsants (e.g., Phenytoin) and anti-androgens (e.g., Nilutamide).[1]

This guide provides a technical comparison of the crystallographic signatures of these compounds against their sulfur-substituted analogs (2-thiohydantoins) and varying aryl-substitution patterns. By analyzing X-ray diffraction data, we establish benchmarks for bond lengths, ring planarity, and supramolecular synthons—critical parameters for predicting solubility, polymorphism, and receptor binding affinity.

Comparative Analysis: Structural Metrics & Geometry

The electronic environment of the imidazolidine ring is heavily influenced by the substituent at the C5 position and the heteroatom at C2. The following data synthesizes crystallographic findings to benchmark these structural variations.

Table 1: Crystallographic Metric Comparison (Hydantoin vs. Thiohydantoin)

Data represents mean values derived from high-resolution X-ray diffraction studies of 5-phenyl derivatives.

Structural Metric5-Phenylhydantoin (O-Analogue)5-Phenyl-2-Thiohydantoin (S-Analogue)Significance in Drug Design
C2=X Bond Length 1.21 – 1.23 Å (C=O)1.64 – 1.67 Å (C=S)C=S is longer and more polarizable, affecting lipophilicity and membrane permeability.
C4=O Bond Length 1.20 – 1.22 Å1.21 – 1.23 ÅMinimal change indicates C2 modification has limited inductive effect on C4 carbonyl.
N1–C2 Bond Length 1.33 – 1.38 Å1.36 – 1.40 ÅThioamide resonance increases single-bond character, altering H-bond donor acidity.
Ring Planarity (RMSD) < 0.02 Å (Planar)< 0.03 Å (Planar)Both scaffolds maintain planarity, essential for intercalation into flat receptor pockets.
5-Aryl Twist Angle 50° – 80°60° – 85°The aryl ring is rarely coplanar due to steric clash with C4=O; critical for "induced fit" binding.
Key Insight: The "Phenyl Factor" in Packing

In 5,5-diphenyl derivatives (e.g., Phenytoin), the two phenyl rings cannot be coplanar. Crystallography consistently reveals a "propeller" conformation where the rings are twisted relative to the hydantoin core (typically ~60-80°). This steric bulk disrupts tight packing, often leading to solvate formation or polymorphism—a major consideration for formulation stability.

Supramolecular Synthons & Crystal Engineering[2]

Understanding the intermolecular interactions is vital for controlling polymorphism. Hydantoins are renowned for their robust hydrogen-bonding networks.

The R2,2(8) Dimer Motif

The most dominant supramolecular synthon in 5-aryl hydantoins is the centrosymmetric dimer , denoted in Graph Set notation as R2,2(8) .

  • Mechanism: The N3–H acts as a donor to the C2=O acceptor of an adjacent molecule.

  • Stability: This motif is energetically favored (~20-25 kJ/mol) and persists even when bulky 5-aryl groups are present.

  • Thio-Analog Difference: In 2-thiohydantoins, the acceptor becomes C2=S. Since Sulfur is a weaker H-bond acceptor than Oxygen, the R2,2(8) motif is often weaker or replaced by catemeric chains (C1,1(4)) involving the C4=O oxygen.

Visualization: Supramolecular Assembly Logic

The following diagram illustrates the hierarchy of assembly from molecule to crystal lattice.

SupramolecularAssembly Monomer Monomer (5-Aryl Hydantoin) Donor Donor Site (N3-H) Monomer->Donor Acceptor Acceptor Site (C2=O) Monomer->Acceptor Interaction Intermolecular H-Bonding (N-H ... O) Donor->Interaction Acceptor->Interaction Motif_Dimer Centrosymmetric Dimer Graph Set: R2,2(8) Interaction->Motif_Dimer Preferred (Steric Control) Motif_Tape Tape/Ribbon Graph Set: C1,1(4) Interaction->Motif_Tape Secondary (If N1-H active) Crystal 3D Crystal Lattice (Stabilized by Van der Waals/Pi-Stacking) Motif_Dimer->Crystal Stacking via Aryl Groups Motif_Tape->Crystal

Caption: Logic flow of supramolecular assembly. The R2,2(8) dimer is the primary building block, driven by the N3-H...O=C2 interaction.

Experimental Protocols

To obtain high-quality single crystals suitable for X-ray diffraction, specific protocols must be followed to ensure phase purity and adequate size (>0.1 mm).

Protocol A: Synthesis via Bucherer-Bergs Reaction

Standard method for generating 5-substituted hydantoins.

  • Reagents: Combine the appropriate ketone/aldehyde (e.g., Acetophenone for 5-phenyl) with Potassium Cyanide (KCN) and Ammonium Carbonate ((NH4)2CO3).

  • Solvent: 1:1 Ethanol/Water mixture.[2]

  • Conditions: Reflux at 60°C for 4-12 hours. The solution will initially be clear and then precipitate the hydantoin.

  • Purification: Acidify with HCl to pH 2. Filter the white precipitate. Recrystallize from Ethanol.[2]

Protocol B: Crystal Growth (Slow Evaporation)

Optimized for 5-aryl derivatives which often have poor water solubility.

  • Solvent Selection: Prepare a saturated solution using DMSO or DMF (good solubility) diluted with Ethanol (volatile component).

  • Vessel: Use a narrow scintillation vial (20 mL).

  • Process:

    • Dissolve 20 mg of purified hydantoin in 2 mL DMSO.

    • Add 2 mL Ethanol.

    • Cover with Parafilm and poke 3-5 small holes to control evaporation rate.

    • Store in a vibration-free environment at 20°C.

  • Harvesting: Crystals typically appear within 5-14 days as colorless blocks or prisms.

Visualization: Crystallography Workflow

CrystalWorkflow Crude Crude Product (Bucherer-Bergs) Purification Recrystallization (EtOH/Water) Crude->Purification Growth Crystal Growth (Vapor Diffusion/Evap) Purification->Growth High Purity Req. Selection Microscope Selection (Polarized Light) Growth->Selection Size > 0.1mm Diffraction X-Ray Diffraction (Mo/Cu Source) Selection->Diffraction Refinement Structure Solution (SHELX/OLEX2) Diffraction->Refinement Collect Data Validation CheckCIF (Validation) Refinement->Validation R-factor < 5%

Caption: Step-by-step workflow from crude synthesis to validated crystal structure.

References

  • Mondal, R. K., et al. (2016).[3] "Supramolecular Architectures in 5,5′-Substituted Hydantoins: Crystal Structures and Hirshfeld Surface Analyses." Crystal Growth & Design.

  • Trisovic, N., et al. (2012). "Exploring the supramolecular profile of 5-phenylhydantoins." CrystEngComm.

  • Gerrab, W., et al. (2018). "3-Ethyl-5,5-diphenylimidazolidine-2,4-dione."[4] IUCrData.

  • Kiec-Kononowicz, K., et al. (2002).[5] "Antimycobacterial activity of 5-arylidene-2-thiohydantoins." Farmaco.

  • Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition.

Sources

Comparative

Comparative Guide: Melting Point Determination of Pure 5-(3-Methoxyphenyl)hydantoin

[1][2][3] Executive Summary Objective: To provide a rigorous technical comparison of melting point (MP) determination methods for 5-(3-Methoxyphenyl)hydantoin (CAS: Implied specific isomer), a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Objective: To provide a rigorous technical comparison of melting point (MP) determination methods for 5-(3-Methoxyphenyl)hydantoin (CAS: Implied specific isomer), a critical intermediate in the synthesis of anticonvulsant drugs.[1][2][3][4]

Core Insight: Unlike simple organic solids, hydantoin derivatives exhibit strong intermolecular hydrogen bonding (N3-H[1][2][3][4][5]···O=C), leading to high melting points and potential thermal decomposition.[1][2][3][4] For 5-(3-Methoxyphenyl)hydantoin, distinguishing between the pure mono-substituted compound (expected MP >180°C) and its methylated impurities (e.g., 5-(3-methoxyphenyl)-5-methylhydantoin, MP ~128–130°C) is the primary analytical challenge.[1][2][3]

Recommendation: While Capillary Method is sufficient for routine purity checks, Differential Scanning Calorimetry (DSC) is the mandatory standard for establishing absolute purity and characterizing polymorphic forms during drug development.[2][3][4]

Chemical Context & Thermal Behavior[2][3][6][7][8][9]

Before selecting a method, the researcher must understand the structural-thermal relationship of the analyte.[3][4]

PropertyDescriptionImpact on MP Determination
Structure 5-substituted imidazolidine-2,4-dione with a meta-methoxy phenyl group.[1][2][3][6]The meta-substitution introduces asymmetry compared to para-analogs, potentially lowering lattice energy but maintaining high MP due to the hydantoin core.[1][2][3]
H-Bonding Extensive intermolecular hydrogen bonding network.[1][2][3]High energy required for phase transition.[1][2][3] Risk: Sample may sublime or decompose before melting if heating is too slow.[1][2][3]
Impurities Potential presence of 5-methyl derivatives or uncyclized ureido intermediates.[1][2][3]Critical Indicator: A melting point near 130°C indicates contamination with the 5-methyl derivative [1].[2][3] Pure mono-substituted target should melt significantly higher (>180°C).[1][2][3]

Comparative Analysis of Determination Methods

Method A: Capillary Melting Point (Thomas-Hoover / Mel-Temp)

The Industry Workhorse for Routine QC[1][2][3]

Mechanism: Visual observation of phase transition in a thin-walled glass capillary heated by an oil bath or metal block.[1][2][3][7]

  • Pros:

    • Cost-Effective: Low equipment cost.[1][2][3]

    • Visual Confirmation: Allows detection of "sweating" (solvent loss) or charring (decomposition) which automated sensors might misinterpret as melting.[1][2][3]

  • Cons:

    • Subjective: Relies on operator judgment for "onset" and "clear point."[1][2][3]

    • Thermal Lag: High ramp rates cause significant errors (overshoot).[1][2][3]

    • Decomposition Risk: Open capillaries allow oxidation at high temperatures (>200°C).[1][2][3]

Method B: Differential Scanning Calorimetry (DSC)

The Gold Standard for R&D and Characterization[1][4]

Mechanism: Measures the heat flow difference between the sample and a reference as a function of temperature.[3]

  • Pros:

    • Quantitative: Provides Enthalpy of Fusion (

      
      ), a critical purity parameter.[1][2][3][4]
      
    • Differentiation: Separates solvent loss (broad endotherm) from melting (sharp endotherm).[1][2][3]

    • Polymorph Detection: Identifies enantiotropic transitions common in hydantoins.[1][2][3]

  • Cons:

    • Cost: High capital and consumable expense (aluminum pans).[1][2][3]

    • Complexity: Requires careful calibration with Indium/Zinc standards.[1][2][3]

Method C: Thermogravimetric Analysis (TGA)

The Decomposition Check (Supplementary)

Role: TGA is not for MP determination but is required to validate that the MP event observed in DSC is not a decomposition event. Hydantoins can undergo ring opening or decarboxylation at high temperatures.[1][2][3]

Experimental Protocols

Protocol A: Capillary Method (Optimized for High-MP Hydantoins)

Equipment: Mel-Temp II or Thomas-Hoover Uni-Melt.[1][2][3] Sample Prep: Dry sample at 105°C for 2 hours to remove hygroscopic moisture. Grind to a fine powder.

  • Packing: Fill capillary to a height of 2–3 mm. Compact by tapping (loose packing causes uneven heat transfer).[1][2][3]

  • Fast Ramp: Heat rapidly (10°C/min) to 160°C to save time.

  • Slow Ramp: At 170°C, reduce heating rate to 1.0°C/min .

    • Why? High-melting hydantoins have low thermal conductivity.[1][2][3] Fast heating leads to a "lag" where the thermometer reads higher than the sample.[3]

  • Observation:

    • Record

      
      : First visible liquid droplet.[1][2][3]
      
    • Record

      
      : Sample becomes entirely transparent.[1][2][3]
      
    • Note: If browning occurs before melting, the sample is decomposing.[3][4] Report as "Decomp. > [Temp]".

Protocol B: DSC Method (definitive)

Equipment: TA Instruments Q2000 or PerkinElmer DSC 8000. Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.[1][2][3]

  • Calibration: Verify T-axis with Indium (

    
    ) and Zinc (
    
    
    
    ).[1][2][3]
  • Pan Selection: Use Tzero Hermetic Aluminum Pans with a pinhole lid.

    • Reasoning: The pinhole allows trapped moisture to escape (preventing the "pressure cooker" effect) while maintaining a self-saturated atmosphere to suppress sublimation.[1][2][3]

  • Procedure:

    • Weigh 2–4 mg of sample (precision

      
       mg).[1][2][3]
      
    • Equilibrate at 40°C.

    • Ramp 10.00°C/min to 280°C.

  • Analysis:

    • Integrate the main endothermic peak.[2][3]

    • Criteria: A pure compound must show a single sharp peak.[1][2][3] A "shoulder" on the low-temperature side indicates an impurity (eutectic).[1][2][3]

Decision Logic & Workflow

The following diagram illustrates the logical flow for characterizing the melting point and assessing purity.

MP_Determination Start Crude 5-(3-Methoxyphenyl)hydantoin Dry Drying Step (105°C, Vacuum, 2h) Start->Dry Visual Visual Inspection (Color/Homogeneity) Dry->Visual Choice Select Method Visual->Choice Capillary Capillary Method (Routine QC) Choice->Capillary Quick Check DSC DSC Analysis (Definitive) Choice->DSC Validation Result_Low Melting Range 125-135°C Capillary->Result_Low Result_High Melting Range >180°C Capillary->Result_High DSC->Result_Low DSC->Result_High Analysis_Low IMPURITY ALERT Likely 5-methyl derivative Result_Low->Analysis_Low Analysis_High TARGET CONFIRMED Mono-substituted Hydantoin Result_High->Analysis_High

Caption: Workflow for distinguishing target compound from common synthetic by-products based on thermal events.

Data Interpretation Guide

Use this table to benchmark your experimental results against expected outcomes for hydantoin derivatives.

Observed

InterpretationAction Required
128–132°C Identity Mismatch. Likely 5-(3-methoxyphenyl)-5-methyl hydantoin.[1][2][3]Check synthesis route. Did you use a methyl ketone or Bucherer-Bergs conditions that methylated the position? [1]
140–145°C Impurity/Solvate. Possible solvent inclusion or mixed crystal.[1][2][3]Run TGA to check for weight loss (desolvation) prior to melt.[1][2][3] Recrystallize from Ethanol/Water.[1][2][3]
180–220°C Target Range. Consistent with mono-substituted aryl hydantoins (e.g., 5-phenylhydantoin

, methoxy group lowers lattice energy).[1][2][3][4]
Confirm with NMR.[1][2][3] Calculate purity using Van't Hoff equation from DSC data.[1][2][3]
>250°C (with browning) Decomposition. The compound is decomposing.[1][2][3] The observed "melt" is actually a decomposition point.[2][3]

References

  • Synthesis and Characterization of Hydantoin Derivatives

    • Source: Journal of Synthetic Chemistry.[1][2][3] "Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction." (2024).[1][2][3] Confirms MP of 5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione at 128–130°C.[1][2][3]

  • General Thermal Analysis of Hydantoins

    • Source: MDPI Molecules.[1][2][3] "N-Halamine Hydantoin-Containing Chitosan: Synthesis, Characterization, Thermal and Photolytic Stability Studies." (2020). Discusses thermal stability and decomposition onset of hydantoin rings.

    • [1][2][3][4]

  • Standard Protocol for Melting Point

    • Source: U.S. Pharmacopeia (USP) <741> Melting Range or Temperature.[1][2][3]

    • [1][2][3][4]

  • Comparison of 5-Phenylhydantoin Analogs

    • Source: Sigma-Aldrich Product Data.[1][2][3][8] "5-Phenylhydantoin Melting Point (295-299°C)."[1][2][3][5]

    • [1][2][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione

This guide provides essential safety and logistical information for the proper disposal of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione. As laboratory professionals, our responsibility extends beyond the synthesis and appl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione. As laboratory professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle, including safe and environmentally compliant disposal. This document is structured to provide a clear, step-by-step methodology, grounded in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.

The procedural framework outlined herein is built upon the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[1][2] Adherence to these guidelines is not merely a matter of compliance but a cornerstone of a robust safety culture.

Part 1: Hazard Assessment and Characterization

The cornerstone of any chemical disposal procedure is a thorough understanding of the material's hazards. The primary source for this information is the Safety Data Sheet (SDS).

Initial Step: Locate the Safety Data Sheet (SDS) Before handling or disposing of any chemical, you must obtain and review its SDS.[1][3] The SDS for 5-(3-Methoxyphenyl)imidazolidine-2,4-dione will provide specific details on its physical and chemical properties, toxicity, reactivity, and required disposal considerations. If an SDS is not immediately available, the compound must be treated as a hazardous substance until a formal hazard determination can be made.

In the Absence of a Specific SDS: Inferred Hazard Assessment If a specific SDS for 5-(3-Methoxyphenyl)imidazolidine-2,4-dione is unavailable, a conservative approach is mandated. Based on its structure—an imidazolidine-2,4-dione (hydantoin) core—it should be handled as a potentially toxic and environmentally harmful substance. Many heterocyclic compounds and their derivatives require careful handling and disposal.

EPA Hazardous Waste Characterization Under RCRA, a chemical waste is considered hazardous if it exhibits at least one of the following characteristics:[4][5]

  • Ignitability: Flashpoint <140°F, flammable, or an oxidizer.

  • Corrosivity: pH ≤ 2 or ≥ 12.5.

  • Reactivity: Unstable, explosive, or reacts violently with water.

  • Toxicity: Contains constituents listed by the EPA above certain thresholds.

Unless analytical testing or reliable generator knowledge proves otherwise, 5-(3-Methoxyphenyl)imidazolidine-2,4-dione waste should be managed as a characteristic hazardous waste, likely for toxicity.

Part 2: Personal Protective Equipment (PPE) and Handling

To mitigate exposure risks during handling and disposal, all laboratory personnel must use appropriate PPE as dictated by the Chemical Hygiene Plan (CHP).[2][3][6]

Required PPE for Handling Chemical Waste:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of chemical waste.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and absorption. Ensure gloves are changed immediately if contaminated.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.For solid waste, this prevents inhalation of fine particulates. For solutions, it contains volatile vapors.

Part 3: Step-by-Step Disposal Protocol

The "cradle-to-grave" responsibility model means the generator is accountable for the waste from its creation to its final disposal.[7] The following protocol ensures compliance and safety throughout this process.

Step 1: Waste Collection
  • Select an Appropriate Container:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that shows no signs of deterioration.[4][8]

    • Ensure the container has a secure, leak-proof screw cap. Food-grade containers are not permissible for hazardous waste storage.[8]

    • It is acceptable to reuse an empty reagent bottle, provided it is compatible with the waste and the original label has been completely removed or defaced.[9]

  • Segregate Waste Streams:

    • Crucially, do not mix incompatible waste streams. 5-(3-Methoxyphenyl)imidazolidine-2,4-dione waste should be collected in its own designated container. Mixing with acids, bases, oxidizers, or other reactive chemicals can lead to dangerous reactions.[7][8][9]

Step 2: Labeling the Waste Container

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[7][8]

  • Affix a Hazardous Waste Label: Attach a completed label to the container before adding any waste.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste." [8]

    • The full chemical name: "5-(3-Methoxyphenyl)imidazolidine-2,4-dione." Do not use abbreviations or chemical formulas.[8]

    • A list of all components and their approximate percentages if it is a mixture.

    • The associated hazards (e.g., Toxic, Irritant).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA at or near the point of generation.[4][8][9]

  • Designate the SAA: This can be a secondary containment tray on a benchtop or a designated area within a chemical fume hood.[8]

  • Adhere to Volume Limits: No more than 55 gallons of total hazardous waste may be accumulated in an SAA. For acutely hazardous wastes (EPA "P-list"), the limit is one quart.[4]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[8][10] This prevents the release of vapors and protects against spills.

  • Conduct Weekly Inspections: Regularly inspect the SAA for any signs of container leakage or deterioration.[8]

Step 4: Arranging for Final Disposal
  • Do Not Dispose Down the Drain: Organic compounds like 5-(3-Methoxyphenyl)imidazolidine-2,4-dione are not suitable for drain disposal.[11]

  • Contact Environmental Health & Safety (EHS): When the waste container is full or has been in the SAA for nearly one year, contact your institution's EHS office to schedule a waste pickup.[8]

  • Professional Disposal: The EHS office will arrange for the waste to be transported by a licensed hazardous waste handler to a certified Treatment, Storage, and Disposal Facility (TSDF) for final disposition in accordance with all federal, state, and local regulations.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione.

G cluster_prep Preparation & Collection cluster_accumulate Accumulation cluster_disposal Final Disposal gen Waste Generation assess 1. Assess Hazards (Consult SDS or Treat as Hazardous) gen->assess Start ppe 2. Don Correct PPE (Gloves, Goggles, Lab Coat) assess->ppe container 3. Select Compatible Waste Container ppe->container label_cont 4. Affix & Complete Hazardous Waste Label container->label_cont add_waste 5. Add Waste to Container (Keep Closed When Not in Use) label_cont->add_waste saa 6. Store in Designated SAA (At/Near Point of Generation) add_waste->saa full Container is Full OR Approaching 1-Year Limit saa->full Monitor contact_ehs 7. Contact EHS for Pickup full->contact_ehs disposal 8. Professional Disposal via Licensed Contractor contact_ehs->disposal

Caption: Workflow for compliant chemical waste disposal.

Part 4: Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact EHS.

  • Don PPE: Wear the appropriate PPE before attempting cleanup.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand) to surround and cover the spill. Avoid generating dust if the material is solid.

  • Collect Waste: Carefully scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.[12][13]

  • Label and Dispose: Label the spill cleanup waste and manage it through the standard hazardous waste disposal stream.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione, upholding their commitment to laboratory safety and environmental stewardship.

References

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. , Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard , MasterControl. [Link]

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals , ACTenviro. [Link]

  • Laboratory Safety Guidance , Occupational Safety and Health Administration. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. [Link]

  • Regulation of Laboratory Waste , American Chemical Society. [Link]

  • Hazardous Waste Disposal Procedures , University of Chicago Environmental Health and Safety. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES , University of Pennsylvania EHRS. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN , Occupational Safety and Health Administration. [Link]

  • OSHA Rules for Hazardous Chemicals , DuraLabel. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations , ERG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide , Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know , Tetra Tech. [Link]

  • SDS US - Boehringer Ingelheim (Example) , Boehringer Ingelheim. [Link]

  • Hazardous Waste and Disposal Considerations , American Chemical Society. [Link]

  • IIDP Pancreas Decontamination Protocol for Islet Isolation Centers , Integrated Islet Distribution Program. [Link]

  • Decontamination in Pharma , Pharma Beginners. [Link]

Sources

Handling

Personal protective equipment for handling 5-(3-Methoxyphenyl)imidazolidine-2,4-dione

Executive Summary & Chemical Context[1][2][3][4][5][6][7] This guide provides an operational framework for the safe handling of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione (also known as 5-(3-methoxyphenyl)hydantoin). As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide provides an operational framework for the safe handling of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione (also known as 5-(3-methoxyphenyl)hydantoin). As a hydantoin derivative, this compound shares structural pharmacophores with clinically active anticonvulsants (e.g., phenytoin).

Crucial Safety Premise: While specific toxicological data for this exact regioisomer may be limited in public databases, the Precautionary Principle must apply. Hydantoins as a class are known to possess biological activity and potential reproductive toxicity.[1] Therefore, this compound must be handled as a Potent Bioactive Solid until definitive toxicology proves otherwise.

Chemical Identity Verification
  • Chemical Name: 5-(3-Methoxyphenyl)imidazolidine-2,4-dione[2]

  • Molecular Formula: C₁₀H₁₀N₂O₃

  • Physical State: Typically a white to off-white crystalline powder.

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory); Suspected Reproductive Toxin (Class effect extrapolation).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. The selection is based on the Barrier Efficacy Model , ensuring multiple layers of defense against the specific physical properties (dust generation) and chemical properties (lipophilicity) of the substance.

PPE Specification Table
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 / P100 Respirator Rationale: As a dry powder, the primary route of exposure is inhalation of airborne particulates during weighing. A standard surgical mask offers zero protection against chemical dust. Use N95 for milligram quantities; P100 for gram-scale operations.
Dermal (Hand) Double Nitrile Gloves Rationale: Hydantoins are organic heterocycles with moderate lipophilicity. Double gloving (Outer: 5 mil, Inner: 4 mil) creates a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles Rationale: Safety glasses with side shields are insufficient for powders, which can drift around lenses. Goggles provide a sealed environment to prevent mucosal absorption via the tear ducts.
Body Tyvek® Lab Coat / Sleeves Rationale: Cotton lab coats can trap particulates in the weave, creating a secondary exposure source later. Tyvek (polyethylene) sheds dust and prevents permeation.

Operational Handling Protocols

A. Engineering Controls: The Primary Barrier

Do not rely solely on PPE. The Fume Hood is your primary containment device.

  • Airflow Velocity: Ensure face velocity is between 0.3 – 0.5 m/s (60–100 fpm) .

  • Sash Height: Keep the sash at the lowest possible working height to act as a physical shield against potential electrostatic discharge or powder puffing.

B. Weighing & Transfer Workflow (Step-by-Step)

Static electricity is the enemy of accurate weighing and safety when handling dry organic powders.

  • Preparation: Place an ionizing fan or anti-static gun inside the hood to neutralize charge on the spatula and weigh boat.

  • Taring: Tare the balance before opening the source container.

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable anti-static weigh boat.

    • Technique: Do not dump.[3][4] Tap the spatula gently to dispense.

  • Decontamination: Immediately wipe the exterior of the source container with a Kimwipe dampened in ethanol before returning it to storage.

  • Solubilization (If applicable): Dissolve the solid in the required solvent (e.g., DMSO, Methanol) inside the hood before transporting it to analytical instruments. Solutions are significantly safer to handle than dry powders.

C. Visualized Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop-Check" points that prevent contamination.

SafetyProtocol Start Start: Handling 5-(3-Methoxyphenyl)hydantoin StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid High Risk Solution Solution (Dissolved) StateCheck->Solution Lower Risk Weighing Weighing Protocol: 1. Fume Hood REQUIRED 2. Anti-static measures 3. N95/P100 Mask Solid->Weighing Transfer Transfer Protocol: 1. Secondary Containment 2. Sealed Vial Solution->Transfer Spill Spill Event? Weighing->Spill Disposal Disposal: Solid Waste Stream (Incineration) Transfer->Disposal Spill->Transfer No Cleanup WET WIPE ONLY (Do not sweep dry dust) Spill->Cleanup Yes Cleanup->Disposal

Figure 1: Operational decision tree for handling 5-(3-Methoxyphenyl)imidazolidine-2,4-dione, highlighting critical control points for solids versus solutions.

Waste Disposal & Deactivation[2][3][8]

Improper disposal of hydantoin derivatives can lead to environmental persistence. Follow this strict protocol to ensure compliance with EPA and local hazardous waste regulations.

Disposal Classification
  • RCRA Status: Treat as a Non-Halogenated Organic Hazardous Waste .

  • Drain Disposal: STRICTLY PROHIBITED. Hydantoins are stable heterocycles and are not easily biodegraded in standard water treatment facilities.

Disposal Protocol
  • Solid Waste:

    • Contaminated weigh boats, gloves, and paper towels must be placed in a yellow biohazard/chem-hazard bag or a dedicated solid waste drum.

    • Label clearly: "Solid Waste Contaminated with Hydantoin Derivatives."

  • Liquid Waste:

    • Collect all mother liquors and rinsates in a High-Density Polyethylene (HDPE) carboy.

    • Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated).

    • Deactivation: Chemical deactivation in the lab is not recommended for this compound due to the stability of the imidazolidine ring. Incineration by a licensed waste contractor is the only validated method of destruction.

Emergency Response

Spill Cleanup (Solid Powder)

Do not use a brush or broom. Dry sweeping aerosolizes the chemical, creating an immediate inhalation hazard.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Ensure goggles and N95/P100 respirators are worn.

  • Wet Method: Cover the spill with paper towels dampened with Ethanol (70%) or water. This suppresses dust.[5][6][1]

  • Scoop: Scoop the wet mass into a waste container.

  • Wash: Clean the surface with soap and water three times to remove non-visible residues.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The structural similarity to anticonvulsants suggests potential CNS effects at high exposure.

  • Skin Contact: Wash with soap and water for a full 15 minutes. Do not use solvent (acetone/ethanol) on skin, as this may enhance absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.[5]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Hydantoin Derivatives. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]

Sources

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